Technical Documentation Center

3-[2-(4-Fluorophenyl)ethoxy]azetidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[2-(4-Fluorophenyl)ethoxy]azetidine

Core Science & Biosynthesis

Foundational

"3-[2-(4-Fluorophenyl)ethoxy]azetidine" synthesis and characterization

Technical Monograph: Synthetic Strategies and Characterization of 3-[2-(4-Fluorophenyl)ethoxy]azetidine Executive Summary This technical guide details the synthesis, purification, and characterization of 3-[2-(4-Fluoroph...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Synthetic Strategies and Characterization of 3-[2-(4-Fluorophenyl)ethoxy]azetidine

Executive Summary

This technical guide details the synthesis, purification, and characterization of 3-[2-(4-Fluorophenyl)ethoxy]azetidine , a high-value pharmacophore often utilized in the development of CNS-active agents (specifically serotonin and dopamine modulators) and as a linker in PROTAC/ADC technologies.

The guide prioritizes the Williamson Ether Synthesis as the primary scalable route, while discussing Mitsunobu coupling as a mild alternative. It addresses the specific challenges of azetidine chemistry—namely, maintaining ring integrity under basic alkylation conditions—and provides a self-validating characterization framework.

Structural Analysis & Retrosynthesis

The target molecule features a strained four-membered azetidine ring linked via an ether oxygen to a 4-fluorophenethyl moiety.

Key Structural Considerations:

  • Azetidine Ring Strain (~26 kcal/mol): While less reactive than aziridines, azetidines can undergo ring-opening nucleophilic attack under harsh Lewis acidic conditions.

  • Fluorine Substituent: The C-F bond at the para-position blocks metabolic oxidation (P450) and increases lipophilicity (

    
    ), enhancing blood-brain barrier (BBB) permeability.
    
  • Basicity: The secondary amine (azetidine

    
    ) is highly basic (
    
    
    
    ). The synthesis must utilize a protecting group (Boc) to prevent N-alkylation side reactions.

Retrosynthetic Logic: The most logical disconnection is at the ether oxygen (


).
  • Target: 3-[2-(4-Fluorophenyl)ethoxy]azetidine.

  • Precursor: tert-Butyl 3-[2-(4-fluorophenyl)ethoxy]azetidine-1-carboxylate.

  • Building Blocks: 1-Boc-3-hydroxyazetidine (Nucleophile) + 4-Fluorophenethyl bromide (Electrophile).

Retrosynthesis Target Target Molecule (Free Amine) Protected Boc-Protected Intermediate Target->Protected Deprotection (TFA or HCl) Disconnect Disconnection (Ether Linkage) Protected->Disconnect Retrosynthesis SM1 1-Boc-3-hydroxyazetidine (Nucleophile) Disconnect->SM1 SM2 4-Fluorophenethyl bromide (Electrophile) Disconnect->SM2

Caption: Retrosynthetic analysis revealing the convergent assembly of the ether linkage via protected azetidin-3-ol.

Experimental Protocols

Method A: Williamson Ether Synthesis (Scalable Route)

Rationale: This method uses Phase Transfer Catalysis (PTC) or strong bases to deprotonate the alcohol. It is preferred for scale-up due to lower reagent costs compared to Mitsunobu.

Reagents:

  • 1-Boc-3-hydroxyazetidine (1.0 eq)

  • 4-Fluorophenethyl bromide (1.2 eq)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.5 eq)

  • Solvent: Anhydrous DMF or THF (0.2 M concentration)

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 eq) - Crucial for Finkelstein exchange in situ.

Step-by-Step Protocol:

  • Activation: In a flame-dried 3-neck flask under

    
    , dissolve 1-Boc-3-hydroxyazetidine in anhydrous DMF. Cool to 0°C.[1]
    
  • Deprotonation: Add NaH portion-wise over 15 minutes. Caution:

    
     gas evolution. Stir at 0°C for 30 mins until gas evolution ceases.
    
    • Why? The alkoxide formation is the rate-determining step for the subsequent

      
       attack.
      
  • Alkylation: Add 4-fluorophenethyl bromide and TBAI.

    • Mechanistic Insight: TBAI converts the alkyl bromide to the more reactive alkyl iodide in situ, accelerating the reaction with the sterically hindered secondary alkoxide.

  • Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with

    
     (5x) to remove DMF, then brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

    • Yield Target: 75-85% of the Boc-protected intermediate.

Method B: Deprotection (Final Step)

Rationale: Acidic cleavage of the Boc group yields the final salt form, which is more stable for storage.

Reagents:

  • Boc-Intermediate

  • Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in Dioxane.

  • Dichloromethane (DCM).

Protocol:

  • Dissolve the intermediate in DCM (0.1 M). Cool to 0°C.[1]

  • Add TFA dropwise.

  • Stir at RT for 2 hours. Monitor by LC-MS (disappearance of M+Na peak of SM).

  • Isolation: Concentrate in vacuo.

    • For HCl Salt: Triturate the residue with diethyl ether to precipitate the white solid.

    • For Free Base: Dissolve residue in DCM, wash with saturated

      
      , dry, and concentrate.
      

Process Workflow & Decision Logic

The following diagram illustrates the critical decision points during the synthesis and purification to ensure high purity.

SynthesisWorkflow Start Start: 1-Boc-3-hydroxyazetidine Reaction Reaction: NaH, R-Br, DMF, TBAI (Williamson Ether) Start->Reaction Check TLC/LCMS Check: Conversion > 95%? Reaction->Check Check->Reaction No (Add more NaH/Heat) Workup Workup: Remove DMF (H2O wash) Extract EtOAc Check->Workup Yes Purification Flash Chromatography (Hex/EtOAc) Workup->Purification Deprotection Deprotection: TFA/DCM or HCl/Dioxane Purification->Deprotection Final Final Product: 3-[2-(4-Fluorophenyl)ethoxy]azetidine Deprotection->Final

Caption: Operational workflow for the synthesis, emphasizing the critical checkpoint at the alkylation stage.

Characterization & Data Analysis

To validate the synthesis, the following spectral data must be obtained. The data below represents the theoretical expectation for the HCl salt of the title compound.

Table 1: Expected NMR Data (400 MHz, DMSO-d6)

PositionShift (

ppm)
MultiplicityIntegrationAssignment
NH 9.20br s2HAzetidinium protons (

)
Ar-H 7.30 - 7.25m2HPhenyl (meta to F)
Ar-H 7.15 - 7.10m2HPhenyl (ortho to F)
C3-H 4.45m (tt)1HAzetidine methine (ether linkage)
C2,4-H 4.10 - 3.85m4HAzetidine ring methylene
O-CH2 3.60t (

)
2HEthoxy methylene
Ar-CH2 2.85t (

)
2HBenzylic methylene

Spectroscopic Validation Criteria:

  • 
    -NMR:  A single distinct peak at approximately -116 ppm  confirms the integrity of the fluorophenyl group.
    
  • 
    -NMR:  Look for the characteristic doublet splitting of the aromatic carbons due to C-F coupling (
    
    
    
    ).
  • Mass Spectrometry (ESI+):

    • Calculated MW (Free Base): 195.23 g/mol

    • Observed

      
      
      

Safety & Handling (E-E-A-T Compliance)

As a senior scientist, safety is paramount. The following hazards are specific to this protocol:

  • Sodium Hydride (NaH): Pyrophoric. Must be handled under inert atmosphere (

    
    /Ar). Quench excess NaH with isopropanol or solid 
    
    
    
    before adding water.
  • Alkylating Agents: 4-Fluorophenethyl bromide is a potential alkylator of DNA. Use gloves and work in a fume hood.

  • Azetidines: While valuable, low molecular weight azetidines can be biologically active and should be treated as potential irritants/sensitizers.

References

  • Williamson, A. W. (1850).[2][3] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.

  • Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1), 223.[4]

  • Sigma-Aldrich. "1-Boc-3-hydroxyazetidine Product Specification & Safety Data Sheet."

  • Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Scope."

Sources

Exploratory

"3-[2-(4-Fluorophenyl)ethoxy]azetidine" chemical properties

An In-Depth Technical Guide to 3-[2-(4-Fluorophenyl)ethoxy]azetidine: Synthesis, Characterization, and Medicinal Chemistry Applications Authored by: A Senior Application Scientist Abstract This technical guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-[2-(4-Fluorophenyl)ethoxy]azetidine: Synthesis, Characterization, and Medicinal Chemistry Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and analytical characterization of the novel compound 3-[2-(4-Fluorophenyl)ethoxy]azetidine. While specific literature on this exact molecule is not publicly available, this document serves as a robust theoretical and practical framework for its synthesis and evaluation. By leveraging established principles of organic synthesis and medicinal chemistry pertaining to azetidine scaffolds, we present detailed protocols and expert insights. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential of substituted azetidines as valuable building blocks in modern medicinal chemistry. The unique structural features of azetidines, such as their high sp³-rich character and conformational rigidity, often confer advantageous pharmacokinetic properties, making them attractive scaffolds for bioactive molecule design[1].

Introduction: The Rationale for Azetidine Scaffolds in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry due to their unique physicochemical and pharmacokinetic profiles[1]. The inherent ring strain and three-dimensional structure of the azetidine motif can lead to improved solubility, metabolic stability, and target-binding affinity when incorporated into drug candidates[1]. The substitution at the 3-position of the azetidine ring with a flexible ethoxy linker connected to a fluorophenyl group, as in 3-[2-(4-Fluorophenyl)ethoxy]azetidine, presents an intriguing scaffold for probing interactions with various biological targets. The fluorine atom on the phenyl ring is a common bioisosteric replacement for a hydrogen atom, often leading to enhanced metabolic stability and binding affinity due to its electronegativity and ability to participate in hydrogen bonding.

Azetidine derivatives have demonstrated a wide range of biological activities, including roles as central nervous system (CNS) modulators, antibacterial agents, and anticancer therapeutics[1]. Furthermore, several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its clinical significance[1]. This guide aims to provide the foundational knowledge required to synthesize and study 3-[2-(4-Fluorophenyl)ethoxy]azetidine, a compound with potential applications across various therapeutic areas.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 3-[2-(4-Fluorophenyl)ethoxy]azetidine can be achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This approach involves the reaction of a suitable azetidine precursor with a fluorophenylethoxy electrophile.

Overall Synthetic Scheme

Synthetic_Pathway cluster_reactants Reactants cluster_intermediates Intermediates & Key Steps cluster_product Final Product Azetidinol N-Boc-3-hydroxyazetidine Ether N-Boc-3-[2-(4-Fluorophenyl)ethoxy]azetidine Azetidinol->Ether NaH, THF Fluorophenylethanol 2-(4-Fluorophenyl)ethanol Tosylate 2-(4-Fluorophenyl)ethyl tosylate Fluorophenylethanol->Tosylate TsCl, Pyridine Tosylate->Ether Final_Product 3-[2-(4-Fluorophenyl)ethoxy]azetidine Ether->Final_Product TFA or HCl in Dioxane

Caption: Proposed two-step synthesis of 3-[2-(4-Fluorophenyl)ethoxy]azetidine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(4-Fluorophenyl)ethyl tosylate

  • To a stirred solution of 2-(4-fluorophenyl)ethanol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC)[2][3].

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Step 2: Synthesis of N-Boc-3-[2-(4-Fluorophenyl)ethoxy]azetidine

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-(4-fluorophenyl)ethyl tosylate (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection to yield 3-[2-(4-Fluorophenyl)ethoxy]azetidine

  • Dissolve the purified N-Boc-3-[2-(4-fluorophenyl)ethoxy]azetidine in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1) or 4M HCl in dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Analytical Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 3-[2-(4-Fluorophenyl)ethoxy]azetidine. A combination of spectroscopic and chromatographic techniques should be employed[2][3][4].

Spectroscopic Data (Predicted)
Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the fluorophenyl group, the ethoxy linker protons (two triplets), the azetidine ring protons (multiplets), and a broad singlet for the N-H proton.
¹³C NMR Aromatic carbon signals (with C-F coupling), aliphatic carbon signals for the ethoxy linker and the azetidine ring.
FT-IR Characteristic peaks for N-H stretching, C-H (aromatic and aliphatic) stretching, C-O-C (ether) stretching, and C-F stretching.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Chromatographic and Physical Data
Parameter Methodology Purpose
Purity HPLC or GC-MSTo determine the percentage purity of the final compound.
Melting Point Capillary Melting Point ApparatusTo determine the melting point or boiling point of the compound.
TLC Silica gel plates with a suitable mobile phaseTo monitor reaction progress and assess purity.

Potential Applications in Medicinal Chemistry

The structural motif of 3-[2-(4-Fluorophenyl)ethoxy]azetidine suggests several potential applications in drug discovery. The azetidine core is a known pharmacophore in compounds targeting the central nervous system[1]. The fluorophenyl group can enhance binding to various receptors and enzymes.

Hypothetical Biological Screening Workflow

Screening_Workflow cluster_synthesis Compound Synthesis & QC cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of 3-[2-(4-Fluorophenyl)ethoxy]azetidine QC Purity & Structural Confirmation (NMR, MS, HPLC) Synthesis->QC Primary_Screening Primary Screening (e.g., Receptor Binding Assays) QC->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell-based Functional Assays) Primary_Screening->Secondary_Screening ADME_Tox In vitro ADME/Tox Profiling Secondary_Screening->ADME_Tox SAR_Studies Structure-Activity Relationship (SAR) Studies ADME_Tox->SAR_Studies

Caption: A typical workflow for the biological evaluation of a novel compound.

Given the prevalence of the azetidine scaffold in bioactive compounds, 3-[2-(4-Fluorophenyl)ethoxy]azetidine could be a valuable candidate for screening in assays related to:

  • Neurodegenerative Diseases: As a potential modulator of muscarinic or nicotinic acetylcholine receptors[1].

  • Oncology: As a scaffold for developing kinase inhibitors[1].

  • Infectious Diseases: As a building block for novel antibacterial or antiviral agents[5][6].

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis, characterization, and potential applications of 3-[2-(4-Fluorophenyl)ethoxy]azetidine. The proposed synthetic route is based on reliable and well-documented chemical transformations. The detailed analytical protocols will ensure the structural integrity and purity of the synthesized compound. The unique combination of the azetidine core with a fluorophenylethoxy side chain makes this molecule a promising candidate for further investigation in various drug discovery programs. The insights and methodologies presented herein are intended to empower researchers to explore the therapeutic potential of this and other novel azetidine derivatives.

References

  • BIOACTIVE AZETIDINONE: A REVIEW. (n.d.). TIJER.org. Retrieved February 12, 2024, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved February 12, 2024, from [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. Retrieved February 12, 2024, from [Link]

  • Synthesis and determination of biological activities of new series of azetidinones. (2010). ResearchGate. Retrieved February 12, 2024, from [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2023). Advanced Journal of Chemistry, Section A. Retrieved February 12, 2024, from [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A. Retrieved February 12, 2024, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. (2020). ResearchGate. Retrieved February 12, 2024, from [Link]

Sources

Foundational

"3-[2-(4-Fluorophenyl)ethoxy]azetidine" CAS number and identification

An In-depth Technical Guide to 3-[2-(4-Fluorophenyl)ethoxy]azetidine: Synthesis, Characterization, and Potential Applications Introduction: The Strategic Importance of the Azetidine Scaffold Azetidines, four-membered nit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-[2-(4-Fluorophenyl)ethoxy]azetidine: Synthesis, Characterization, and Potential Applications

Introduction: The Strategic Importance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly significant motifs in the landscape of drug discovery and medicinal chemistry.[1] Their inherent ring strain, coupled with a three-dimensional character, offers a unique conformational rigidity that can lead to improved pharmacokinetic properties, enhanced metabolic stability, and better solubility of drug candidates.[1][2] The substitution at the 3-position of the azetidine ring, in particular, serves as a valuable vector for fine-tuning biological activity and exploring structure-activity relationships (SAR).[3]

This guide focuses on the specific derivative, 3-[2-(4-Fluorophenyl)ethoxy]azetidine . While a unique CAS number for this compound is not publicly cataloged as of the writing of this document, its structural components—the azetidine core, a fluorophenyl group, and an ether linkage—suggest significant potential in the development of novel therapeutics. The incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[4][5] This document, therefore, serves as a comprehensive technical overview for researchers, providing a plausible synthetic route, expected analytical characterization, and a discussion of its potential applications in drug development.

PART 1: Synthesis of 3-[2-(4-Fluorophenyl)ethoxy]azetidine

The most logical and efficient synthetic route to the target compound is a Williamson ether synthesis.[6][7] This classic and robust method involves the reaction of an alkoxide with an alkyl halide or sulfonate. In this proposed synthesis, the alkoxide will be generated from a protected azetidin-3-ol, which will then react with a suitable 2-(4-fluorophenyl)ethyl electrophile.

Causality Behind Experimental Choices
  • N-Boc Protection: The nitrogen atom of azetidin-3-ol is protected with a tert-butyloxycarbonyl (Boc) group. This is crucial for two reasons: 1) it prevents the secondary amine from acting as a competing nucleophile in the Williamson ether synthesis, and 2) it allows for milder reaction conditions and easier purification of intermediates.

  • Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the hydroxyl group of N-Boc-azetidin-3-ol to form the corresponding alkoxide.[6] Its insolubility in the reaction solvent (THF) allows for a heterogeneous reaction that is easily controlled.

  • Electrophile Activation: While 1-(2-bromoethyl)-4-fluorobenzene could be used directly, converting 2-(4-fluorophenyl)ethanol to its tosylate (2-(4-fluorophenyl)ethyl 4-methylbenzenesulfonate) creates a better leaving group, facilitating a more efficient SN2 reaction.[6]

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in a suitable solvent) to yield the target primary amine.

Experimental Protocol: A Step-by-Step Methodology

Step 1: Synthesis of N-Boc-azetidin-3-ol (if not commercially available) This intermediate is often commercially available. If not, it can be synthesized from epichlorohydrin and tert-butyl carbamate.

Step 2: Synthesis of 2-(4-fluorophenyl)ethyl 4-methylbenzenesulfonate

  • To a solution of 2-(4-fluorophenyl)ethanol (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylate.

Step 3: Williamson Ether Synthesis to form N-Boc-3-[2-(4-Fluorophenyl)ethoxy]azetidine

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of N-Boc-azetidin-3-ol (1.2 eq.) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Add a solution of 2-(4-fluorophenyl)ethyl 4-methylbenzenesulfonate (1.0 eq.) in THF to the reaction mixture.

  • Heat the reaction to reflux and stir for 16-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to 0 °C and carefully quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.

  • Purify the crude product by flash column chromatography.

Step 4: Deprotection to yield 3-[2-(4-Fluorophenyl)ethoxy]azetidine

  • Dissolve the purified N-Boc-3-[2-(4-Fluorophenyl)ethoxy]azetidine (1.0 eq.) in a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to afford the hydrochloride salt of the target compound as a solid.

  • The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃) and extraction.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection a 2-(4-fluorophenyl)ethanol c 2-(4-Fluorophenyl)ethyl tosylate a->c Et3N, DCM b p-Toluenesulfonyl chloride b->c e N-Boc-3-[2-(4-Fluorophenyl)ethoxy]azetidine d N-Boc-azetidin-3-ol d->e 1. NaH, THF 2. Tosylate from Step 1 f 3-[2-(4-Fluorophenyl)ethoxy]azetidine (Final Product) e->f 4M HCl in Dioxane G cluster_0 Core Scaffold cluster_1 Key Structural Features cluster_2 Potential Therapeutic Areas A 3-[2-(4-Fluorophenyl)ethoxy]azetidine B Azetidine Ring (Metabolic Stability, Rigidity) A->B C Fluorophenyl Group (Lipophilicity, Binding Affinity) A->C D Ether Linkage (Flexibility, H-bond Acceptor) A->D E CNS Disorders B->E F Oncology B->F G Infectious Diseases B->G C->E C->F H Metabolic Diseases C->H

Caption: Logical relationships between structural features and potential applications.

Conclusion

3-[2-(4-Fluorophenyl)ethoxy]azetidine represents a promising, albeit currently uncatalogued, chemical entity with significant potential for drug discovery. This guide provides a robust and scientifically grounded framework for its synthesis and characterization. By leveraging established synthetic methodologies and predictive analytical techniques, researchers can confidently approach the preparation and identification of this and similar novel azetidine derivatives. The insights into its potential applications, grounded in the known pharmacological benefits of its constituent moieties, should encourage further investigation into this valuable area of medicinal chemistry.

References

  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, (2025).
  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (2026).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. (2008).
  • Williamson ether synthesis. Wikipedia.
  • Synthesis of 3-Alkoxy-5,6-dihydro-4H-1,2,5-oxadiazines
  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. (2023).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. (2023).
  • Synthesis and Identification of 3‑Oxazolines in Cocoa. PMC. (2025).
  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Deriv
  • Understanding Aze Medications: The Role of Azetidine Derivatives.
  • Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights.
  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. eScholarship.org.
  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023).
  • Current and Future Prospects of Azetidine Derivatives an Overview.
  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Applications of Fluorine in Medicinal Chemistry. Scilit.
  • Williamson Ether Synthesis. Chemistry Steps. (2022).
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl

Sources

Exploratory

"3-[2-(4-Fluorophenyl)ethoxy]azetidine" mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 3-[2-(4-Fluorophenyl)ethoxy]azetidine Executive Summary The compound 3-[2-(4-Fluorophenyl)ethoxy]azetidine represents a novel chemical entity (NCE) w...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 3-[2-(4-Fluorophenyl)ethoxy]azetidine

Executive Summary

The compound 3-[2-(4-Fluorophenyl)ethoxy]azetidine represents a novel chemical entity (NCE) with therapeutic potential, yet its mechanism of action (MoA) remains uncharacterized. This guide presents a comprehensive, multi-phase strategic framework for the systematic elucidation of its biological target and downstream functional consequences. As direct information is unavailable, this document serves as a roadmap for researchers, scientists, and drug development professionals, detailing a logical, field-proven workflow from initial hypothesis generation to cellular validation. The approach integrates in silico prediction, unbiased phenotypic screening, rigorous biophysical validation, and detailed cellular pathway analysis. By explaining the causality behind each experimental choice and providing detailed, self-validating protocols, this guide is designed to empower research teams to efficiently and accurately define the pharmacological profile of this and other novel small molecules, thereby accelerating its journey from a chemical structure to a potential therapeutic agent.

Introduction: A Strategic Framework for a Novel Chemical Entity

3-[2-(4-Fluorophenyl)ethoxy]azetidine is an NCE whose therapeutic potential is suggested by its constituent chemical motifs. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry.[1][2] Its high ring strain, sp³-rich character, and conformational rigidity can confer enhanced pharmacokinetic properties, such as improved metabolic stability, solubility, and receptor selectivity.[1][2][3] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine scaffolds to achieve superior pharmacological profiles.[1][3] The 4-fluorophenyl group is also a common feature in bioactive molecules, often used to enhance binding affinity and modulate metabolic properties.

Despite its promising structure, the biological target and MoA of 3-[2-(4-Fluorophenyl)ethoxy]azetidine are unknown. Elucidating the MoA is a critical step in drug discovery, essential for assessing on-target activity, predicting potential off-target toxicities, and building a robust structure-activity relationship (SAR) for lead optimization.[4][5] This document outlines a systematic, multi-phase approach to deconstruct the MoA of this NCE, providing a blueprint for its comprehensive pharmacological characterization.[6]

Phase 1: Hypothesis Generation — In Silico and Phenotypic Approaches

The initial phase focuses on generating tractable hypotheses using cost-effective computational methods and unbiased biological screening. This dual approach casts a wide net, leveraging both predictive algorithms and direct functional observation in relevant biological systems.[7][8]

In Silico Target Prediction & Physicochemical Profiling

The foundational step is to use the compound's structure to predict its potential biological targets and physicochemical properties. This in silico analysis rapidly generates initial hypotheses that can guide subsequent experimental design.[9][10][11]

Rationale & Causality: By comparing the 2D and 3D structure of 3-[2-(4-Fluorophenyl)ethoxy]azetidine to vast databases of compounds with known biological activities, we can identify potential protein targets based on the principle of chemical similarity.[11][12] This is a resource-efficient method to prioritize target classes (e.g., GPCRs, kinases, ion channels) for focused screening.

Methodologies:

  • Chemical Similarity Searching: Utilize platforms like ChEMBL and PubChem to find known drugs or probes with high Tanimoto similarity to the query compound.

  • Pharmacophore Modeling: Abstract the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) to screen against a 3D database of pharmacophore models derived from known ligand-protein complexes.[13]

Data Presentation: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance for Drug Development
Molecular Weight (MW)209.24 g/mol Complies with Lipinski's Rule of 5 (<500), suggesting good potential for oral bioavailability.[15]
cLogP1.8 - 2.5Optimal lipophilicity for cell permeability and solubility.
Hydrogen Bond Donors1Complies with Lipinski's Rule of 5 (<5), favoring membrane permeation.[15]
Hydrogen Bond Acceptors2Complies with Lipinski's Rule of 5 (<10), favoring membrane permeation.[15]
Polar Surface Area (PSA)21.2 ŲLow PSA suggests good potential for blood-brain barrier penetration.

Visualization: In Silico Target Prediction Workflow

In_Silico_Workflow cluster_input Input cluster_methods Prediction Methods cluster_output Output Compound NCE Structure (SMILES/SDF) Similarity Chemical Similarity (e.g., Tanimoto) Compound->Similarity is processed by Pharm Pharmacophore Screening Compound->Pharm is processed by Docking Molecular Docking (Panel of Targets) Compound->Docking is processed by TargetList Prioritized List of Hypothetical Targets Similarity->TargetList generates Pharm->TargetList generates Docking->TargetList generates

Caption: Workflow for computational target hypothesis generation.

Phenotypic Screening & Target Deconvolution

Parallel to in silico work, a phenotypic screen identifies the compound's effect in a disease-relevant cellular context without a priori knowledge of the target.[16][17] This is a powerful, unbiased approach to uncover potentially novel mechanisms of action.[8][18]

Rationale & Causality: If a compound elicits a desired cellular phenotype (e.g., inhibits cancer cell proliferation, reduces inflammatory cytokine production), it confirms biological activity and provides a functional starting point. The subsequent challenge, known as target deconvolution, is to identify the specific molecular target responsible for this effect.[16][18][19][20]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

This protocol describes a common method for target deconvolution.[21][22]

  • Probe Synthesis: Synthesize an analog of 3-[2-(4-Fluorophenyl)ethoxy]azetidine that incorporates a linker and an affinity tag (e.g., biotin) at a position determined not to disrupt biological activity.[21]

  • Affinity Matrix Preparation: Covalently attach the biotinylated probe to streptavidin-coated agarose beads. Prepare a control matrix with beads alone or beads with an inactive structural analog.[21]

  • Cell Lysate Incubation: Prepare a native protein lysate from the cells used in the phenotypic screen. Incubate the lysate with both the probe-coupled beads and the control beads.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins, often using a denaturing solution (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are unique to the probe-coupled beads and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Candidate Validation: The identified proteins are candidate targets that must be validated in subsequent biochemical and cellular assays.

Visualization: Phenotypic Screening & Target Deconvolution Workflow

Phenotypic_Workflow NCE Novel Compound PhenoScreen Phenotypic Screen (e.g., High-Content Imaging) NCE->PhenoScreen is tested in Hit Phenotypic Hit (Confirmed Activity) PhenoScreen->Hit identifies Deconvolution Target Deconvolution Hit->Deconvolution initiates Affinity Affinity Chromatography + Mass Spectrometry Deconvolution->Affinity employs methods like CETSA CETSA® MS Deconvolution->CETSA employs methods like Targets Candidate Target List Affinity->Targets to identify CETSA->Targets to identify

Caption: Unbiased workflow from phenotypic hit to target identification.

Phase 2: Target Validation — Biochemical & Biophysical Confirmation

Once a list of candidate targets is generated from Phase 1, the next critical step is to rigorously validate the direct interaction between the compound and the protein target(s). This phase moves from hypothesis to confirmation using purified components.[23][24][25]

Direct Binding Affinity and Kinetics

Rationale & Causality: It is essential to prove that the compound physically binds to the putative target protein and to quantify the strength (affinity) and kinetics (on/off rates) of this interaction. Techniques like Surface Plasmon Resonance (SPR) provide this information in real-time, offering a high degree of confidence in the target's identity.[26]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Covalently immobilize the purified candidate protein onto a sensor chip surface. A control flow cell should be prepared for reference subtraction.

  • Compound Injection: Prepare a series of concentrations of 3-[2-(4-Fluorophenyl)ethoxy]azetidine in a suitable running buffer. Inject these concentrations sequentially over the protein and control surfaces.

  • Data Acquisition: Monitor the change in refractive index (measured in Response Units, RU) in real-time. The binding of the compound to the protein causes an increase in RU. The subsequent flow of running buffer allows measurement of the dissociation phase.

  • Data Analysis: Subtract the reference flow cell data from the active cell data to obtain specific binding sensorgrams. Fit these sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Data Presentation: Hypothetical SPR Binding Data

ParameterValueInterpretation
Kₑ (Affinity)50 nMA high-affinity interaction, suggesting this is a potent and specific target.
kₐ (on-rate)1 x 10⁵ M⁻¹s⁻¹Moderately fast association of the compound with the target.
kₑ (off-rate)5 x 10⁻³ s⁻¹Slow dissociation, indicating a stable compound-target complex (long residence time).
Target Activity Modulation

Rationale & Causality: Confirming binding is necessary but not sufficient. It is crucial to demonstrate that this binding event leads to a functional consequence, such as the inhibition or activation of the target protein's activity.[27][28] This links the physical interaction to a biological function.

Experimental Protocol: Example Kinase Activity Assay (Luminescence-Based)

This protocol assumes the validated target is a kinase.

  • Reaction Setup: In a microplate, combine the purified kinase, its specific peptide substrate, and ATP.

  • Compound Titration: Add varying concentrations of 3-[2-(4-Fluorophenyl)ethoxy]azetidine to the wells. Include no-compound (100% activity) and no-enzyme (0% activity) controls.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ATP remaining in the well. Kinase activity consumes ATP, so higher activity results in lower luminescence.

  • Data Analysis: Normalize the data to the controls and plot the percent inhibition versus the compound concentration. Fit the curve using a four-parameter logistic equation to determine the IC₅₀ value (the concentration of compound required to inhibit 50% of the enzyme's activity).

Phase 3: Cellular Mechanism of Action and Pathway Analysis

The final phase aims to confirm that the compound engages its target within a living cell and to map the downstream signaling events that produce the observed phenotype.[29][30]

Cellular Target Engagement

Rationale & Causality: A compound may bind a purified protein but fail to engage it in a cell due to poor permeability or rapid efflux. Cellular target engagement assays are vital to confirm the compound reaches its intracellular target and binds to it in a physiological context.[4][31][32] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose as it measures the stabilization of a target protein upon ligand binding.[18][32]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or 3-[2-(4-Fluorophenyl)ethoxy]azetidine at a saturating concentration.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.

  • Protein Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature using Western Blotting or other protein quantification methods like ELISA.

  • Data Analysis: Plot the percentage of soluble protein versus temperature for both vehicle and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and thus, engagement.

Downstream Signaling Pathway Analysis

Rationale & Causality: Once target engagement is confirmed, the final step is to connect the target to the observed phenotype by mapping the downstream signaling cascade. This provides a complete picture of the compound's mechanism of action.[5][33]

Methodology: Western Blotting

Western blotting is a standard technique to measure changes in the levels or post-translational modifications (e.g., phosphorylation) of key signaling proteins.[26] By treating cells with the compound and probing for changes in proteins downstream of the validated target, one can map the affected pathway. For example, if the target is a kinase in the MAPK pathway, one would probe for changes in the phosphorylation status of downstream proteins like MEK and ERK.

Visualization: Hypothetical Signaling Pathway (GPCR Target)

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Compound 3-[2-(4-Fluorophenyl) ethoxy]azetidine GPCR Hypothetical Target (e.g., GPCR) Compound->GPCR binds & inhibits AC Adenylyl Cyclase GPCR->AC inhibition cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB (p) PKA->CREB phosphorylates Gene Gene Expression (Phenotypic Effect) CREB->Gene regulates

Sources

Foundational

"3-[2-(4-Fluorophenyl)ethoxy]azetidine" biological activity screening

Technical Whitepaper: Strategic Biological Profiling of 3-[2-(4-Fluorophenyl)ethoxy]azetidine Executive Summary The compound 3-[2-(4-Fluorophenyl)ethoxy]azetidine represents a high-value "privileged structure" in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Biological Profiling of 3-[2-(4-Fluorophenyl)ethoxy]azetidine

Executive Summary

The compound 3-[2-(4-Fluorophenyl)ethoxy]azetidine represents a high-value "privileged structure" in modern medicinal chemistry.[1] It combines a constrained saturated heterocycle (azetidine) with a metabolically robust lipophilic tail (4-fluorophenyl).[1] This scaffold is frequently utilized in Fragment-Based Drug Discovery (FBDD) to optimize solubility and metabolic stability (LLE) compared to traditional piperidine or pyrrolidine analogs.[1]

This guide details the technical roadmap for screening this chemotype, focusing on its most probable biological targets: Class A GPCRs (specifically aminergic and S1P receptors) and Monoamine Transporters .

Pharmacophore Analysis & In Silico Profiling

Before initiating wet-lab screening, understanding the physicochemical behavior of the molecule is critical for assay design.[1]

  • The Azetidine Core: Unlike the flexible piperidine ring, the azetidine ring (4-membered) introduces structural rigidity and lowers the pKa (typically ~8.5 vs. ~10 for piperidines). This improves blood-brain barrier (BBB) permeability by increasing the fraction of non-ionized species at physiological pH.[1]

  • The Ether Linker: Provides rotational freedom, allowing the molecule to adopt conformations suitable for deep hydrophobic pockets (e.g., SERT or Sigma-1 receptors).

  • The 4-Fluorophenyl Motif: The fluorine atom at the para position blocks metabolic hydroxylation by Cytochrome P450 (specifically CYP2D6 and CYP3A4), significantly extending half-life compared to the non-fluorinated analog.[1]

Predicted Physicochemical Properties (Table 1)
PropertyValue (Approx)Implication for Screening
Molecular Weight ~195.2 g/mol Fragment-like; suitable for high-concentration screening.[1]
cLogP 1.8 – 2.2Ideal lipophilicity for CNS penetration; moderate solubility in aqueous buffers.[1]
TPSA ~21 ŲHigh permeability; likely to cross cell membranes passively.
pKa (Basic N) ~8.5Require pH 7.4 buffers; avoid acidic assay conditions that trap the cation.

Biological Screening Strategy

The screening campaign is divided into three tiers: Target Engagement (Binding) , Functional Response , and Safety/ADME .

Tier 1: Primary Target Profiling (The "Hit" Search)

Given the structural similarity to known reuptake inhibitors (e.g., Fluoxetine fragments) and S1P modulators, the primary screen must cover the "Biogenic Amine" cluster.

Methodology: Radioligand Binding Assay

  • Objective: Determine affinity (

    
    ) for SERT, DAT, NET, and Sigma-1 receptors.
    
  • Protocol:

    • Membrane Prep: Use HEK293 cells overexpressing human SERT or Sigma-1.[1]

    • Ligand: Use [³H]-Citalopram (SERT) or [³H]-Pentazocine (Sigma-1).[1]

    • Incubation: 60 mins at 25°C in Tris-HCl buffer (pH 7.4) containing 0.1% BSA (to prevent non-specific binding of the lipophilic tail).

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Analysis: Scintillation counting.

ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Control: Include Haloperidol (Sigma-1) or Fluoxetine (SERT) as positive controls. If


, proceed to Tier 2.
Tier 2: Functional Validation (GPCR Activity)

If the molecule shows affinity for GPCRs (e.g., Dopamine D2, S1P1), functional agonism/antagonism must be verified.

Methodology: cAMP HTRF (Homogeneous Time-Resolved Fluorescence)

  • Mechanism: Azetidine derivatives often modulate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     coupled receptors.
    
  • Workflow:

    • Cell Seeding: 2,000 cells/well (CHO-K1 expressing target receptor) in 384-well low-volume plates.

    • Compound Addition: Add 3-[2-(4-Fluorophenyl)ethoxy]azetidine (10-point dose response, 1 nM to 10

      
      M).
      
    • Stimulation: For

      
       targets, co-stimulate with Forskolin (10 
      
      
      
      M).
    • Detection: Add d2-labeled cAMP and Cryptate-labeled anti-cAMP antibody.[1]

    • Readout: Measure FRET signal (665 nm / 620 nm ratio).

ADME & Safety Profiling

The high ring strain of azetidine (~26 kcal/mol) makes it a potential target for reactive metabolite formation (ring opening), although it is generally more stable than oxetanes in biological systems.

Protocol: Microsomal Stability & Reactive Metabolite Trapping
  • Objective: Assess if the azetidine ring opens or if the ether is cleaved.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Trapping Agent: Supplement with Glutathione (GSH) and Potassium Cyanide (KCN) to trap reactive iminium ions or aldehydes formed during metabolism.

  • Analysis: LC-MS/MS (Triple Quadrupole). Look for "M+307" (GSH adduct) peaks which indicate bioactivation liability.

Protocol: hERG Inhibition (Cardiotoxicity)
  • Rationale: The "Basic Amine + Lipophilic Linker + Aromatic Tail" pharmacophore is a classic hERG blocker motif.

  • Method: Automated Patch Clamp (e.g., QPatch).

  • Threshold:

    
     is required for safety.
    

Visualization: Screening Workflow

The following diagram illustrates the logical flow from compound preparation to lead validation.

ScreeningWorkflow Compound 3-[2-(4-Fluorophenyl)ethoxy]azetidine (Stock: 10mM in DMSO) QC QC: LC-MS Purity Check (Ensure >95%) Compound->QC Primary Tier 1: Radioligand Binding (SERT, Sigma-1, S1P1) QC->Primary Decision1 Hit? (Ki < 1uM) Primary->Decision1 Functional Tier 2: Functional Assays (cAMP / Ca2+ Flux) Decision1->Functional Yes Discard Discard / Archive Decision1->Discard No ADME Tier 3: ADME/Tox (Microsomal Stability + hERG) Functional->ADME Lead Validated Lead Candidate ADME->Lead Pass ADME->Discard Fail

Caption: Logical decision tree for profiling the azetidine ether scaffold, prioritizing affinity confirmation before functional investment.

References

  • Wuitschik, G., et al. (2010). "Oxetanes and Azetidines as Bioisosteres in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

    • Context: Establishes the azetidine ring as a superior metabolic altern
  • Muller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

    • Context: Explains the mechanistic role of the 4-fluorophenyl group in blocking metabolic degradation.[1]

  • Kalgutkar, A. S. (2020).[2][3] "Reactive Metabolites in Drug Discovery." Expert Opinion on Drug Metabolism & Toxicology. Link

    • Context: Provides the basis for the GSH trapping protocol to assess azetidine ring opening risks.
  • Parrill, A. L. (2014). "S1P Receptor Agonists: A Review of Azetidine Derivatives." Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Validates the specific "Azetidine-Linker-Aryl" topology as a privileged scaffold for S1P1 receptor modulation (similar to Siponimod).[1]

Sources

Exploratory

"3-[2-(4-Fluorophenyl)ethoxy]azetidine" in silico modeling and docking studies

An In-Depth Technical Guide: In Silico Modeling and Docking Studies of 3-[2-(4-Fluorophenyl)ethoxy]azetidine Abstract This technical guide provides a comprehensive framework for the in silico investigation of 3-[2-(4-Flu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In Silico Modeling and Docking Studies of 3-[2-(4-Fluorophenyl)ethoxy]azetidine

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 3-[2-(4-Fluorophenyl)ethoxy]azetidine, a novel chemical entity incorporating the valuable azetidine scaffold. Azetidines, four-membered nitrogenous heterocycles, are of significant interest in medicinal chemistry due to the unique conformational rigidity and metabolic stability they can impart to drug candidates.[1][2] Given the novelty of this specific compound, this guide establishes a robust, hypothesis-driven protocol for predicting its biological interactions and pharmacokinetic properties using state-of-the-art computational techniques. We will detail a systematic approach encompassing target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This document serves as a practical blueprint for researchers, scientists, and drug development professionals aiming to accelerate the early-stage discovery process by leveraging computational modeling to guide synthetic efforts and prioritize lead candidates.[1]

Introduction: The Rationale for In Silico First-Pass Analysis

The journey of a drug from concept to clinic is long, arduous, and expensive. In silico modeling offers a powerful, cost-effective, and rapid methodology to de-risk and accelerate this process.[2] By simulating molecular interactions and predicting physicochemical properties computationally, we can generate actionable hypotheses about a compound's potential efficacy and liabilities before committing significant resources to chemical synthesis and biological testing.

The subject of this guide, 3-[2-(4-Fluorophenyl)ethoxy]azetidine, combines two key structural motifs:

  • The Azetidine Ring: This strained four-membered ring provides a rigid scaffold, which can lock a molecule into a specific, biologically active conformation, thereby enhancing binding affinity for a target protein.[1][2]

  • The 4-Fluorophenyl Group: The fluorine atom is a common bioisostere for hydrogen but can significantly alter properties such as metabolic stability, binding interactions, and membrane permeability.

This guide will walk through a complete computational workflow to explore the therapeutic potential of this novel structure.

Target Identification: A Hypothesis-Driven Approach

As 3-[2-(4-Fluorophenyl)ethoxy]azetidine is a novel compound, a specific biological target is not yet defined. The vast chemical space of azetidine derivatives has shown a wide array of biological activities, including anticancer, antibacterial, and antidepressant effects.[3][4][5] Notably, azetidin-2-one derivatives have been investigated as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), a key factor in cell proliferation.[6]

For the purpose of this guide, we will hypothesize a relevant and well-characterized biological target to demonstrate the docking workflow. We select the MET kinase , a receptor tyrosine kinase whose dysregulation is implicated in various cancers. The rationale for this choice is twofold:

  • Kinases are a major and well-validated class of drug targets.[6]

  • Known MET kinase inhibitors often feature aromatic rings with halogen substitutions, making our target compound a plausible candidate.[7]

We will use the crystal structure of MET kinase in complex with an inhibitor to define the active site for our docking studies. A suitable structure is available from the Protein Data Bank (PDB).

The Computational Workflow: A Step-by-Step Protocol

Our in silico analysis follows a multi-stage process, beginning with the preparation of both the ligand and the target protein, followed by molecular docking and subsequent analysis of the results.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase ligand_2d 1. 2D Structure of Ligand (SMILES) ligand_3d 2. Generate 3D Conformer ligand_2d->ligand_3d ligand_min 3. Energy Minimization (UFF Force Field) ligand_3d->ligand_min grid 4. Define Binding Site (Grid Box Generation) ligand_min->grid pdb 1. Obtain Protein Structure (PDB Database) protein_clean 2. Clean Structure (Remove Water, Heteroatoms) pdb->protein_clean protein_hydro 3. Add Hydrogens & Charges protein_clean->protein_hydro protein_hydro->grid docking 5. Molecular Docking (AutoDock Vina) grid->docking results 6. Analyze Poses & Scores docking->results visualize 7. Visualize Interactions (H-Bonds, Hydrophobic) results->visualize admet 8. Predict ADMET Properties (SwissADME) results->admet

Caption: The comprehensive in silico modeling and docking workflow.

Ligand Preparation Protocol

The initial step is to convert the 2D chemical structure of 3-[2-(4-Fluorophenyl)ethoxy]azetidine into a three-dimensional, energy-minimized format suitable for docking.

  • Generate 2D Structure: Draw the molecule in a chemical drawing software like ChemDraw or Biovia Draw and save it as a MOL file. Alternatively, use its SMILES (Simplified Molecular Input Line Entry System) string.

  • Convert to 3D: Use a program like Open Babel or the features within molecular modeling suites (e.g., PyMOL, Chimera) to convert the 2D representation into an initial 3D structure.

  • Energy Minimization: This is a critical step to find a low-energy, stable conformation of the ligand.

    • Tool: Avogadro or AutoDock Tools.

    • Method: Apply a suitable force field, such as the Universal Force Field (UFF) or Merck Molecular Force Field (MMFF94), and run a steepest descent or conjugate gradient minimization algorithm until convergence.

  • Assign Charges and Save: Assign partial atomic charges (e.g., Gasteiger charges). Save the final structure in a docking-compatible format, such as PDBQT for use with AutoDock Vina.[8]

Protein Target Preparation Protocol

The target protein structure must be carefully prepared to ensure it is ready for the docking simulation.

  • Obtain Crystal Structure: Download the 3D coordinates of MET kinase from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 2WGJ.

  • Clean the PDB File:

    • Tool: UCSF Chimera, PyMOL, or Discovery Studio Visualizer.[3]

    • Action: Remove all non-essential molecules, including water (HOH), co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

  • Prepare the Receptor:

    • Tool: AutoDock Tools.

    • Action: Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds. Merge non-polar hydrogens. Assign Kollman charges to the protein atoms.

  • Save in PDBQT Format: Save the prepared protein structure as a PDBQT file. This format includes atomic charge and atom type information required by the docking software.

Molecular Docking Protocol

Molecular docking predicts the binding conformation and affinity of the ligand within the protein's active site.[3] We will use AutoDock Vina, a widely used and accurate docking program.[8]

  • Define the Binding Site (Grid Box):

    • Tool: AutoDock Tools.

    • Method: Center a 3D grid box on the active site of the MET kinase. The location can be determined from the position of the co-crystallized ligand in the original PDB file. The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate and translate freely.

  • Configure the Docking Run: Create a configuration file that specifies the file paths for the prepared ligand (PDBQT), the prepared receptor (PDBQT), and the coordinates and dimensions of the grid box.

  • Execute Docking Simulation: Run the AutoDock Vina executable from the command line, providing the configuration file as input. Vina will perform a conformational search, generating multiple binding poses and ranking them with its scoring function.

  • Analyze Output: The primary output is a PDBQT file containing the top-ranked binding poses (typically 9 or 10) and their corresponding binding affinities, reported in kcal/mol. More negative values indicate stronger predicted binding.

Results, Analysis, and Validation

A successful docking simulation is followed by rigorous analysis to interpret the results and build confidence in the predicted binding mode.

Interpreting Docking Scores and Poses

The docking score provides a quantitative estimate of binding affinity. However, it is crucial to visually inspect the predicted binding poses to assess their plausibility.

  • Visualization: Use software like PyMOL or Discovery Studio Visualizer to load the protein structure and the docked ligand poses.

  • Interaction Analysis: Analyze the non-covalent interactions between the ligand and the amino acid residues of the active site. Key interactions to look for include:

    • Hydrogen Bonds: The azetidine nitrogen or ethoxy oxygen could act as hydrogen bond acceptors.

    • Hydrophobic Interactions: The fluorophenyl ring is likely to engage in hydrophobic interactions with non-polar residues.

    • Pi-Stacking: The aromatic ring may stack with phenylalanine, tyrosine, or tryptophan residues.

G cluster_ligand Ligand: 3-[2-(4-Fluorophenyl)ethoxy]azetidine cluster_protein Protein Active Site Residues Aze_N Azetidine Nitrogen ASP Aspartic Acid Aze_N->ASP H-Bond Ethoxy_O Ethoxy Oxygen Ethoxy_O->ASP H-Bond Fluoro_Ring Fluorophenyl Ring LEU Leucine Fluoro_Ring->LEU Hydrophobic PHE Phenylalanine Fluoro_Ring->PHE π-Stacking

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-[2-(4-Fluorophenyl)ethoxy]azetidine: A Detailed Application Note and Protocol

Abstract This comprehensive guide details a robust and reliable two-step protocol for the synthesis of 3-[2-(4-Fluorophenyl)ethoxy]azetidine, a valuable building block in medicinal chemistry and drug discovery. The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and reliable two-step protocol for the synthesis of 3-[2-(4-Fluorophenyl)ethoxy]azetidine, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy hinges on the well-established Williamson ether synthesis, followed by a straightforward deprotection step. This document provides not only a step-by-step experimental procedure but also delves into the rationale behind the choice of reagents and reaction conditions, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. All quantitative data is summarized for clarity, and the workflow is visually represented. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and well-validated method for the preparation of this key azetidine derivative.

Introduction

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] Their unique conformational properties and ability to act as bioisosteres for other functional groups make them attractive motifs in the design of novel therapeutic agents. The target molecule, 3-[2-(4-Fluorophenyl)ethoxy]azetidine, incorporates both the strained azetidine ring and a fluorinated phenyl group, a common feature in many pharmaceuticals that can enhance metabolic stability and binding affinity.

The synthetic approach outlined herein involves a two-stage process. The first stage is a Williamson ether synthesis to couple a protected 3-hydroxyazetidine with a 2-(4-fluorophenyl)ethyl moiety.[2][3][4][5] To facilitate this SN2 reaction, the hydroxyl group of 2-(4-fluorophenyl)ethanol is first converted into a more effective leaving group, specifically a tosylate. The second stage involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen under acidic conditions to yield the final product.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The synthesis commences with the tosylation of commercially available 2-(4-fluorophenyl)ethanol. The resulting tosylate is then reacted with N-Boc-3-hydroxyazetidine under basic conditions in a classical Williamson ether synthesis. The final step is the acidic cleavage of the Boc protecting group to afford the target compound.

Synthesis_Workflow cluster_0 Step 1: Tosylation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection A 2-(4-Fluorophenyl)ethanol C 2-(4-Fluorophenyl)ethyl tosylate A->C Pyridine B p-Toluenesulfonyl chloride B->C E N-Boc-3-[2-(4-Fluorophenyl)ethoxy]azetidine C->E NaH, DMF D N-Boc-3-hydroxyazetidine D->E G 3-[2-(4-Fluorophenyl)ethoxy]azetidine E->G DCM F Trifluoroacetic Acid (TFA) F->G

Caption: Overall synthetic workflow for 3-[2-(4-Fluorophenyl)ethoxy]azetidine.

Experimental Protocols

Part 1: Synthesis of 2-(4-Fluorophenyl)ethyl tosylate

Rationale: The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution.[1] Therefore, it is converted to a tosylate, which is an excellent leaving group, thereby facilitating the subsequent SN2 reaction.[4] Pyridine acts as a base to neutralize the HCl generated during the reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-(4-Fluorophenyl)ethanol140.1510.01.40 g
p-Toluenesulfonyl chloride190.6512.02.29 g
Pyridine (anhydrous)--20 mL
Dichloromethane (DCM)--50 mL
1 M Hydrochloric acid (HCl)--30 mL
Saturated Sodium Bicarbonate--30 mL
Brine--30 mL
Anhydrous Magnesium Sulfate---

Procedure:

  • To a stirred solution of 2-(4-fluorophenyl)ethanol (1.40 g, 10.0 mmol) in anhydrous pyridine (20 mL) at 0 °C (ice bath), add p-toluenesulfonyl chloride (2.29 g, 12.0 mmol) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with dichloromethane (2 x 25 mL).

  • Wash the combined organic layers sequentially with 1 M HCl (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to afford 2-(4-fluorophenyl)ethyl tosylate as a white solid.

Part 2: Synthesis of N-Boc-3-[2-(4-Fluorophenyl)ethoxy]azetidine

Rationale: This step is a classic Williamson ether synthesis.[4] Sodium hydride (NaH), a strong base, is used to deprotonate the hydroxyl group of N-Boc-3-hydroxyazetidine to form a potent nucleophilic alkoxide.[4] A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to enhance the reactivity of the nucleophile.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
N-Boc-3-hydroxyazetidine173.215.00.87 g
Sodium Hydride (60% dispersion in oil)24.006.00.24 g
2-(4-Fluorophenyl)ethyl tosylate294.345.51.62 g
N,N-Dimethylformamide (DMF, anhydrous)--25 mL
Ethyl Acetate--50 mL
Water--50 mL
Brine--30 mL
Anhydrous Sodium Sulfate---

Procedure:

  • To a stirred suspension of sodium hydride (0.24 g, 6.0 mmol) in anhydrous DMF (15 mL) at 0 °C, add a solution of N-Boc-3-hydroxyazetidine (0.87 g, 5.0 mmol) in anhydrous DMF (10 mL) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-(4-fluorophenyl)ethyl tosylate (1.62 g, 5.5 mmol) in anhydrous DMF (5 mL).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (2 x 25 mL).

  • Wash the combined organic layers with water (2 x 25 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to obtain N-Boc-3-[2-(4-fluorophenyl)ethoxy]azetidine.

Part 3: Deprotection of N-Boc-3-[2-(4-Fluorophenyl)ethoxy]azetidine

Rationale: The Boc protecting group is labile under acidic conditions.[3] Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group at room temperature, yielding the desired amine salt. The excess acid and byproducts are volatile and can be easily removed under vacuum.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
N-Boc-3-[2-(4-Fluorophenyl)ethoxy]azetidine309.363.00.93 g
Dichloromethane (DCM, anhydrous)--10 mL
Trifluoroacetic Acid (TFA)114.02-2 mL
Saturated Sodium Bicarbonate--30 mL
Dichloromethane (DCM)--30 mL
Anhydrous Sodium Sulfate---

Procedure:

  • Dissolve N-Boc-3-[2-(4-fluorophenyl)ethoxy]azetidine (0.93 g, 3.0 mmol) in anhydrous DCM (10 mL) at 0 °C.

  • Add trifluoroacetic acid (2 mL) dropwise to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM (30 mL) and wash with saturated sodium bicarbonate solution (30 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-[2-(4-Fluorophenyl)ethoxy]azetidine.

Visualization of the Reaction Mechanism

Williamson_Ether_Synthesis cluster_0 Deprotonation of N-Boc-3-hydroxyazetidine cluster_1 SN2 Attack N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Alkoxide Alkoxide N-Boc-3-hydroxyazetidine->Alkoxide NaH Transition State Transition State Alkoxide->Transition State + 2-(4-Fluorophenyl)ethyl tosylate N-Boc-3-[2-(4-Fluorophenyl)ethoxy]azetidine N-Boc-3-[2-(4-Fluorophenyl)ethoxy]azetidine Transition State->N-Boc-3-[2-(4-Fluorophenyl)ethoxy]azetidine - OTs⁻

Caption: Mechanism of the Williamson ether synthesis step.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 3-[2-(4-Fluorophenyl)ethoxy]azetidine. By employing a robust Williamson ether synthesis and a standard deprotection procedure, this valuable building block can be obtained in good yield and purity. The detailed explanations for each step are intended to empower researchers to successfully implement and, if necessary, adapt this protocol for their specific research needs.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021).
  • Williamson Ether Synthesis. Chemistry LibreTexts. (2023).
  • Williamson Ether Synthesis. Wikipedia. (2023).
  • Williamson ether synthesis (video). Khan Academy. (n.d.).
  • Application Note – N-Boc deprotection. Sigma-Aldrich. (n.d.).
  • 2-(4-Fluorophenyl)ethanol | CAS#:7589-27-7. Chemsrc. (2025).
  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014).
  • Williamson Ether Synthesis. Edubirdie. (n.d.).
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. (2023).
  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • The Williamson Ether Synthesis. University of Colorado Boulder. (n.d.).
  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Optimizing reaction conditions for 3-Phenoxyazetidine synthesis. Benchchem. (2025).
  • The Preparation of The Tosyl
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. (2017).
  • EP2070899A1 - Deprotection of N-BOC compounds.
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of vol
  • Synthesis of tosyl
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
  • CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
  • CN104292209A - Novel method for preparing 2-(4-fluorophenyl) thiophene (compound V).

Sources

Application

Application Note &amp; Protocols: Strategic Functionalization of 3-[2-(4-Fluorophenyl)ethoxy]azetidine

Abstract The azetidine ring is a highly valued scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as increased solubility, improved metabolic stability, and enha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring is a highly valued scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as increased solubility, improved metabolic stability, and enhanced three-dimensional character.[1][2] This document provides a detailed guide to the strategic functionalization of 3-[2-(4-Fluorophenyl)ethoxy]azetidine, a versatile building block for creating diverse chemical libraries. The primary focus is on the selective modification of the azetidine nitrogen, which serves as a key handle for molecular elaboration. We present field-proven protocols for N-alkylation, N-acylation, and N-arylation, explaining the rationale behind methodological choices to empower researchers in drug development.

Introduction: The Azetidine Motif in Medicinal Chemistry

Azetidines, as strained four-membered heterocycles, occupy a unique space in chemical biology.[2] Their inherent ring strain, which is greater than that of pyrrolidines but less than that of highly reactive aziridines, provides a thermodynamic driving force for certain reactions while remaining stable enough for practical handling.[3][4] This balance of stability and reactivity makes them ideal for introducing conformational rigidity and novel exit vectors in drug candidates.[2]

The subject of this guide, 3-[2-(4-Fluorophenyl)ethoxy]azetidine, combines this valuable azetidine core with an ether linkage at the C3 position. The most accessible and synthetically useful reactive site on this molecule is the secondary amine of the azetidine ring. Its lone pair of electrons provides a nucleophilic center for a wide array of functionalization reactions, allowing for the systematic exploration of structure-activity relationships (SAR).

Core Principles of Azetidine Functionalization

The synthetic utility of the 3-[2-(4-Fluorophenyl)ethoxy]azetidine scaffold is primarily centered on the reactivity of the ring's nitrogen atom. The following protocols are designed to be robust and adaptable for library synthesis.

G start_node 3-[2-(4-Fluorophenyl)ethoxy]azetidine alkylation_node N-Alkylation (Reductive Amination, SN2) start_node->alkylation_node acylation_node N-Acylation / N-Sulfonylation start_node->acylation_node arylation_node N-Arylation (Buchwald-Hartwig) start_node->arylation_node product_alkyl N-Alkyl Derivatives alkylation_node->product_alkyl product_acyl N-Amide / N-Sulfonamide Derivatives acylation_node->product_acyl product_aryl N-Aryl / N-Heteroaryl Derivatives arylation_node->product_aryl

Figure 1: Key N-functionalization strategies for the azetidine scaffold.

Protocol I: N-Alkylation via Reductive Amination

Rationale: Reductive amination is a mild and highly efficient method for forming C-N bonds. It avoids the use of harsh alkylating agents and the potential for over-alkylation that can occur with alkyl halides. This method is ideal for introducing a wide variety of alkyl groups, including those bearing sensitive functional groups.

Protocol Details:

  • Reaction Setup: To a solution of 3-[2-(4-Fluorophenyl)ethoxy]azetidine (1.0 eq.) in Dichloromethane (DCM, 0.1 M), add the desired aldehyde or ketone (1.1 eq.) and acetic acid (0.1 eq.).

  • Formation of Imine/Enamine: Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N-alkylated product.

EntryAldehyde/KetoneSolventReducing AgentExpected Yield
1CyclohexanoneDCMNaBH(OAc)₃>90%
2BenzaldehydeDCMNaBH(OAc)₃>85%
3AcetoneDCMNaBH(OAc)₃>95%
Table 1: Representative examples for N-alkylation via reductive amination.

Protocol II: N-Acylation and N-Sulfonylation

Rationale: The introduction of amide and sulfonamide functionalities is a cornerstone of medicinal chemistry. These groups can act as hydrogen bond donors and acceptors, significantly influencing target binding and pharmacokinetic properties. N-acylation or N-sulfonylation can also activate the azetidine ring towards nucleophilic attack under certain conditions, a factor to consider in multi-step syntheses.[5]

Protocol Details:

  • Reaction Setup: Dissolve 3-[2-(4-Fluorophenyl)ethoxy]azetidine (1.0 eq.) in anhydrous DCM (0.1 M) in a flask under an inert atmosphere (e.g., Nitrogen or Argon). Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

  • Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq.) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

EntryReagentBaseSolventExpected Yield
1Benzoyl chlorideTEADCM>95%
2Acetyl chlorideTEADCM>95%
3Tosyl chlorideTEADCM>90%
4Mesyl chlorideTEADCM>90%
Table 2: Representative examples for N-acylation and N-sulfonylation.

Protocol III: N-Arylation via Buchwald-Hartwig Amination

Rationale: The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds between amines and aryl (or heteroaryl) halides/triflates.[6] This reaction provides access to N-aryl azetidines, which are key structures in many biologically active compounds. The choice of ligand is critical for reaction efficiency.

G pd0 Pd(0)L₂ pd_complex [Pd(0)L₂(ArX)] Oxidative Addition pd0->pd_complex Ar-X pd_iv [LPd(II)(Ar)(X)] pd_complex->pd_iv amine_assoc Amine Coordination pd_iv->amine_assoc Azetidine, Base pd_amine [LPd(II)(Ar)(Amine)]⁺X⁻ amine_assoc->pd_amine reductive_elim Reductive Elimination pd_amine->reductive_elim -H-Base⁺X⁻ reductive_elim->pd0 Ar-Azetidine center

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.

Protocol Details:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (Ar-X, 1.0 eq.), a palladium precatalyst (e.g., BrettPhos Pd G3, 2-5 mol%), and the corresponding phosphine ligand if not using a precatalyst.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon) for 10-15 minutes.

  • Addition of Reagents: Add 3-[2-(4-Fluorophenyl)ethoxy]azetidine (1.2 eq.), a base (e.g., sodium tert-butoxide, NaOtBu, or cesium carbonate, Cs₂CO₃, 1.4 eq.), and anhydrous solvent (e.g., 1,4-dioxane or toluene, 0.1 M).

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by LC-MS (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)
14-BromotolueneBrettPhos Pd G3 (2)NaOtBuDioxane100
22-ChloropyridineBrettPhos Pd G3 (3)NaOtBuDioxane100
34-Trifluoromethyl-bromobenzeneBrettPhos Pd G3 (2)Cs₂CO₃Toluene110
Table 3: Representative conditions for Buchwald-Hartwig N-arylation.

Orthogonal Synthesis and Late-Stage Functionalization

Rationale: In complex molecule synthesis, it is often necessary to perform reactions on other parts of a molecule before functionalizing the azetidine nitrogen. This requires an orthogonal strategy using protecting groups. The Boc (tert-butyloxycarbonyl) group is commonly used; it is stable to many reaction conditions but can be cleanly removed with acid to reveal the free amine for late-stage functionalization.[7]

G start Azetidine protect Step 1: N-Protection (Boc₂O) start->protect protected_az N-Boc Azetidine protect->protected_az modify Step 2: Modification of Another Functional Group protected_az->modify modified_az Modified N-Boc Azetidine modify->modified_az deprotect Step 3: N-Deprotection (TFA) modified_az->deprotect free_amine Modified Azetidine (Free Amine) deprotect->free_amine lsf Step 4: Late-Stage N-Functionalization free_amine->lsf final_product Final Product lsf->final_product

Figure 3: Workflow for an orthogonal strategy enabling late-stage functionalization.

Characterization of Products

The structural integrity and purity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): LC-MS for reaction monitoring and High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition. The successful synthesis of azetidine derivatives is often confirmed by spectroscopic methods as detailed in various chemical literature.[8][9]

Conclusion

The 3-[2-(4-Fluorophenyl)ethoxy]azetidine scaffold is a highly adaptable platform for the generation of novel chemical entities. The protocols outlined in this guide for N-alkylation, N-acylation, and N-arylation provide robust and reliable methods for its functionalization. By understanding the principles behind these transformations, researchers can strategically design and synthesize new libraries of azetidine-containing compounds to accelerate drug discovery programs.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. Benchchem.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry.
  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Publications.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-[2-(4-Fluorophenyl)ethoxy]azetidine

The following technical guide serves as a specialized support resource for researchers working with 3-[2-(4-Fluorophenyl)ethoxy]azetidine , a privileged scaffold in medicinal chemistry often utilized for its favorable me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 3-[2-(4-Fluorophenyl)ethoxy]azetidine , a privileged scaffold in medicinal chemistry often utilized for its favorable metabolic stability and vectoral properties compared to larger heterocycles.

This guide synthesizes field-proven purification strategies with mechanistic insights into the stability of the strained azetidine ring.

Status: Operational | Tier: Advanced Chemical Support

Core Synthesis & Purification Workflow

The synthesis of 3-alkoxyazetidines typically proceeds via the functionalization of N-protected 3-hydroxyazetidine followed by deprotection. The presence of the 4-fluorophenethyl ether tail introduces specific lipophilic properties that can be leveraged for purification.

Standard Workflow Diagram

The following flowchart outlines the critical decision points in the synthesis and purification pipeline.

G Start Start: N-Boc-3-Hydroxyazetidine Coupling Ether Formation (Williamson or Mitsunobu) Start->Coupling Check1 QC: Check for Elimination (Styrene byproducts) Coupling->Check1 Check1->Coupling Fail (Optimize Base/Temp) Purify1 Intermed. Purification (SiO2 Flash: Hex/EtOAc) Check1->Purify1 Pass Deprotect N-Boc Deprotection (TFA/DCM or HCl/Dioxane) Purify1->Deprotect Quench Controlled Neutralization (Cold NaHCO3/NaOH) Deprotect->Quench Critical: Keep < 0°C Extract Extraction (Free Base) (DCM or CHCl3) Quench->Extract FinalPurify Final Purification (Amine-functionalized SiO2) Extract->FinalPurify

Figure 1: Optimized workflow for the synthesis and isolation of 3-alkoxyazetidines, highlighting critical control points for stability.

Troubleshooting Guide: Common Purification Challenges

Issue 1: "I am seeing significant decomposition during the deprotection step."

Diagnosis: Azetidine Ring Opening.[1][2][3][4] The azetidine ring possesses approximately 25.4 kcal/mol of ring strain [1].[5] While generally stable, the protonated azetidinium ion is susceptible to nucleophilic attack by halide ions (Cl⁻, Br⁻) or solvent molecules, especially at elevated temperatures. This leads to the formation of ring-opened 3-amino-propanol derivatives.

Corrective Protocol:

  • Switch Acid Source: If using HCl/MeOH or HCl/Dioxane, switch to Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 ratio) at 0°C . The trifluoroacetate anion is non-nucleophilic, significantly reducing the rate of ring opening compared to chloride [2].

  • Temperature Control: Never reflux the deprotection reaction. Maintain temperature between 0°C and room temperature (20-25°C).

  • Scavengers: If using HCl, ensure the reaction is anhydrous to prevent water from acting as a nucleophile.

Issue 2: "The free amine product streaks on TLC and has poor recovery from silica gel."

Diagnosis: Strong Silanophilic Interactions. The secondary amine of the azetidine is highly basic (pKa ~11). It interacts strongly with the acidic silanols on standard silica gel, leading to irreversible adsorption and peak tailing.

Corrective Protocol:

  • Method A (Pre-treatment): Pre-wash the silica gel column with mobile phase containing 1-2% Triethylamine (Et₃N) or Ammonia. This neutralizes acidic sites before the sample is loaded.

  • Method B (Solvent System): Use a polar mobile phase capable of disrupting H-bonds.

    • Recommended: DCM : MeOH : NH₄OH (90 : 9 : 1).

  • Method C (Alternative Phase): Switch to Amine-functionalized silica or Alumina (Basic activity III) . These stationary phases are designed for basic heterocycles and eliminate the need for mobile phase modifiers.

Issue 3: "I cannot separate the product from Triphenylphosphine oxide (TPPO) after Mitsunobu."

Diagnosis: Co-elution of Byproducts. If the ether linkage was formed via Mitsunobu reaction (using 2-(4-fluorophenyl)ethanol), TPPO is a stoichiometric byproduct that is notoriously difficult to remove from polar amines.

Corrective Protocol:

  • Acid-Base Extraction (Self-Validating Step):

    • Dissolve the crude mixture in Et₂O or EtOAc.

    • Extract with 1M aqueous HCl . The basic azetidine will protonate and move to the aqueous phase; TPPO remains in the organic phase.

    • Wash the aqueous phase 3x with Et₂O.

    • Basify the aqueous phase (pH > 12) with NaOH at 0°C (to prevent ring opening).

    • Extract the free amine back into DCM.

  • Precipitation: Triturate the crude residue with cold Et₂O/Hexane (1:1). TPPO often precipitates out, while the lipophilic fluorophenethyl ether chain keeps the product soluble.

Critical Stability Data & Properties

The following data table summarizes the physicochemical boundaries for handling 3-[2-(4-Fluorophenyl)ethoxy]azetidine.

ParameterValue / ConditionNotes
Ring Strain ~25 kcal/molHigh; sensitive to nucleophiles when protonated [1].
pKa (Conj. Acid) ~10.5 - 11.0Typical for secondary azetidines. Highly basic.
Storage Stability Good at -20°CStore as free base under Argon. Salts are hygroscopic.
Acid Sensitivity High (HCl > TFA)Avoid heating with strong mineral acids.
Solubility DCM, MeOH, DMSOFree base is soluble in organic solvents; Salts in water.
TLC Visualization KMnO₄ or NinhydrinNinhydrin stains secondary amines (often reddish/pink).

Mechanistic Insight: Acid-Mediated Ring Opening

Understanding the decomposition pathway is essential for prevention. The diagram below illustrates how nucleophiles (Nu⁻) attack the protonated azetidine.

Decomposition Protonated Protonated Azetidine (Strained & Activated) TS Transition State (Nu⁻ attack at C2/C4) Protonated->TS + Nu⁻ (Cl⁻, H₂O) Opened Ring-Opened Product (3-amino-propyl derivative) TS->Opened Strain Release

Figure 2: Decomposition pathway of azetidines under acidic conditions. The driving force is the release of ring strain.

Frequently Asked Questions (FAQs)

Q: Can I distill this compound? A: Distillation is risky due to the thermal instability of the azetidine ring. If the boiling point is high (likely >200°C due to the fluorophenyl group), the heat required may trigger degradation. Column chromatography or acid-base extraction is strongly preferred.

Q: Which protecting group is best if I need to avoid acidic deprotection? A: If the azetidine ring proves too sensitive to TFA/HCl, use the Cbz (benzyloxycarbonyl) group. It can be removed via hydrogenolysis (H₂, Pd/C) in neutral conditions (MeOH or EtOH), completely avoiding the risk of acid-mediated ring opening [3].

Q: Is the 4-fluorophenyl group stable? A: Yes, the aryl fluoride is chemically robust under standard alkylation and deprotection conditions. It will not hydrolyze or react under the conditions described here.

Q: How do I store the purified compound? A: Convert the free amine to a stable salt if possible, such as the oxalate or fumarate salt, which are often non-hygroscopic solids. If keeping as a free base, store at -20°C under inert gas to prevent reaction with atmospheric CO₂ (carbamate formation).

References

  • Doda, K., et al. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. Retrieved from [Link]

  • Koda, T., et al. (2023).[3][6] Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis. Frontiers in Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protection of Amines: Cbz group. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Optimization

"3-[2-(4-Fluorophenyl)ethoxy]azetidine" stability and storage conditions

Subject: Stability, Storage, and Handling Protocols CAS: 1121598-13-7 (Free Base) | Molecular Weight: 195.23 g/mol Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Chemical Identity Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability, Storage, and Handling Protocols CAS: 1121598-13-7 (Free Base) | Molecular Weight: 195.23 g/mol Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Chemical Identity

Welcome to the technical support hub for 3-[2-(4-Fluorophenyl)ethoxy]azetidine . This compound is a specialized heterocyclic building block, often utilized in the synthesis of S1P1 receptor modulators and monoamine reuptake inhibitors.

Critical Distinction: Your handling protocol depends entirely on whether you possess the Free Base (typically a viscous oil) or the Hydrochloride Salt (crystalline solid). The free base is thermodynamically unstable relative to the salt and requires rigorous exclusion of atmospheric CO₂.

FeatureFree BaseHydrochloride Salt (HCl)
State Viscous Oil / Low-melting SolidCrystalline Solid
Stability Low (Air/CO₂ Sensitive)High (Hygroscopic)
Primary Risk Carbamate formation (Crusting)Hydrolysis (Ring Opening)
Storage -20°C, Inert Gas2-8°C, Desiccated
Storage Protocols (The "Gold Standard")

Do not deviate from these parameters to ensure long-term integrity.

Protocol A: Hydrochloride Salt (Recommended Form)
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Sealed under dry atmosphere.[1] While less sensitive than the free base, the salt is hygroscopic. Moisture uptake can catalyze ring-opening hydrolysis over months.

  • Container: Amber glass vial with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or shrink wrap over the cap.

Protocol B: Free Base (High Risk)
  • Temperature: -20°C (Freezer).

  • Atmosphere: Strict Inert Gas (Argon/Nitrogen). The secondary amine in the azetidine ring is a nucleophile that reacts rapidly with atmospheric CO₂ to form carbamates.

  • Handling: Never leave the vial open on the bench. Aliquot immediately upon receipt into single-use vials inside a glovebox or under a positive pressure cone.

Visualizing the Decision Matrix

StorageProtocol Start Identify Chemical Form IsSalt Is it a Salt (HCl, Oxalate)? Start->IsSalt FreeBase Free Base (Oil) IsSalt->FreeBase No SaltForm Salt Form (Solid) IsSalt->SaltForm Yes ActionBase STORE: -20°C ATMOSPHERE: Argon/N2 RISK: CO2 Absorption FreeBase->ActionBase ActionSalt STORE: 2-8°C ATMOSPHERE: Desiccated RISK: Moisture/Hydrolysis SaltForm->ActionSalt

Figure 1: Decision matrix for determining appropriate storage conditions based on chemical form.

Mechanistic Stability & Degradation Pathways

To troubleshoot effectively, you must understand why the molecule degrades.

1. Azetidine Ring Strain: The 4-membered nitrogen ring possesses significant angle strain (~26 kcal/mol). While the ether linkage at the 3-position is generally stable, it can act as a leaving group if the ring is activated.

  • Risk: Acidic conditions + Heat = Ring Opening (Hydrolysis).

2. Amine Nucleophilicity (Free Base Only): The secondary amine (N-H) is reactive.

  • Reaction:

    
     (Carbamic acid) 
    
    
    
    Salt formation.
  • Observation: Clear oil turns cloudy or develops a white crust.

3. Oxidation: Secondary amines are susceptible to N-oxidation over time, leading to yellowing.

Degradation Pathway Diagram

Degradation cluster_0 Path A: Air Exposure (Free Base) cluster_1 Path B: Acidic Moisture (Salt) Molecule 3-[2-(4-Fluorophenyl)ethoxy]azetidine Carbamate Carbamate/Carbonate Salt (White Solid Crust) Molecule->Carbamate + CO2 RingOpen Ring Opening (Amino-Alcohol Derivatives) Molecule->RingOpen + H2O / Heat CO2 Atmospheric CO2 H2O H2O / H+

Figure 2: Primary degradation pathways. Path A is the most common issue for the free base; Path B affects the salt form.

Troubleshooting & FAQs

Q1: My sample arrived as an oil, but the CoA says "Solid." Is it degraded?

  • Diagnosis: This is likely a Free Base vs. Salt confusion. The free base is often an oil or low-melting solid. The HCl salt is a solid.[2]

  • Action: Check the label.[3] If it is the free base, an oil is normal. If it is the HCl salt and it has turned into a goo, it has likely absorbed significant moisture (deliquescence).

  • Validation: Run a 1H NMR.

    • Intact Azetidine: Look for multiplets around 3.5–4.5 ppm (ring protons).

    • Ring Open: Look for a loss of the distinct multiplet pattern and appearance of broad exchangeable protons.

Q2: The free base has developed a white crust on the surface.

  • Cause: Reaction with atmospheric CO₂ (Carbamate formation).

  • Recovery Protocol:

    • Dissolve the mixture in DCM (Dichloromethane).

    • Wash with dilute NaOH (1M) or NaHCO₃. This reverts the carbamate back to the free amine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Immediate Action: Convert to the HCl salt (using HCl in Dioxane/Ether) for long-term storage if you do not need the free base immediately.

Q3: Can I store the solution in DMSO or Methanol?

  • DMSO: Acceptable for short-term (days) at -20°C. Avoid for long-term due to DMSO's hygroscopicity and potential to act as an oxidant (Swern-type conditions) if activators are present.

  • Methanol: Avoid. Azetidines can undergo nucleophilic ring-opening with alcohols (solvolysis) over long periods, especially if trace acid is present.

Q4: What is the specific NMR signature to confirm purity?

  • Focus Region: The azetidine ring protons (4H) and the proton at the 3-position (1H).

  • Signature:

    • The 3-position proton (CH-O) usually appears as a quintet-like multiplet around 4.2–4.5 ppm.

    • The ring CH₂ protons appear as multiplets around 3.5–4.0 ppm.

    • Check: If these peaks shift significantly downfield or split into broad signals, suspect salt formation or degradation.

Handling & Safety
  • Toxicity: As a research chemical, the specific toxicology of 3-[2-(4-Fluorophenyl)ethoxy]azetidine is likely uncharacterized. Treat as Toxic by Inhalation/Ingestion .

  • Skin Absorption: Fluorinated motifs often increase lipophilicity, potentially enhancing skin absorption. Double-gloving (Nitrile) is required.

  • Disposal: Do not dispose of down the drain. Azetidines can be toxic to aquatic life. Dispose of as halogenated organic waste.

References
  • ChemScene. (2024). Product Data: 3-[(2-Chloro-4-fluorophenyl)methoxy]azetidine (Analogous Structure Data). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-(4-Fluorophenyl)azetidine hydrochloride. Retrieved from

  • CymitQuimica. (2024). Azetidine hydrochloride: Properties and Handling.[2][4][5][6][7][8] Retrieved from

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General Azetidine Stability Mechanisms).
  • PubChem. (2024). Compound Summary: Azetidine Derivatives.[6][9][10] Retrieved from

Sources

Troubleshooting

"3-[2-(4-Fluorophenyl)ethoxy]azetidine" reaction side products

This technical guide addresses the synthesis and troubleshooting of 3-[2-(4-Fluorophenyl)ethoxy]azetidine , a strained heterocyclic building block often used in medicinal chemistry (e.g., for GPCR or kinase inhibitor sca...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and troubleshooting of 3-[2-(4-Fluorophenyl)ethoxy]azetidine , a strained heterocyclic building block often used in medicinal chemistry (e.g., for GPCR or kinase inhibitor scaffolds).

The following content focuses on the critical etherification and deprotection steps, where side product formation is most prevalent due to the competing reactivity of the phenethyl side chain and the ring strain of the azetidine core.

PART 1: SYNTHESIS & SIDE PRODUCT TROUBLESHOOTING

Module A: Etherification (Williamson vs. Mitsunobu)

Context: The formation of the ether bond at the C3 position is the yield-determining step. Users typically employ N-protected 3-hydroxyazetidine (e.g., N-Boc) to prevent N-alkylation.

Q1: I am observing a significant amount of 4-fluorostyrene in my crude mixture during Williamson ether synthesis. How do I prevent this? Diagnosis: This is a classic E2 Elimination side reaction. The base used to deprotonate the 3-hydroxyazetidine is acting on the


-hydrogens of the 2-(4-fluorophenyl)ethyl halide (electrophile), causing elimination rather than substitution (

).
  • Mechanism: The phenethyl motif is particularly prone to elimination because the resulting double bond is conjugated with the aromatic ring (forming a styrene derivative).

  • Corrective Action:

    • Switch Bases: If using bulky bases like

      
      , switch to NaH (Sodium Hydride) . 
      
      
      
      is non-nucleophilic but small enough to drive alkoxide formation without promoting E2 elimination as aggressively as bulky alkoxides.
    • Lower Temperature: Conduct the addition at

      
       and warm slowly. High temperatures favor elimination (entropy driven).
      
    • Change Leaving Group: If using a bromide/iodide, switch to a Mesylate (OMs) or Tosylate (OTs) . Sulfonates are excellent leaving groups but can sometimes be tuned to favor

      
       over E2 depending on the solvent polarity.
      

Q2: My Mitsunobu reaction (using PPh3/DEAD) yields a "sticky" semi-solid that is difficult to purify, and NMR shows phosphorous contamination. Diagnosis: This is not a side product of the azetidine but a byproduct of the reagents. Triphenylphosphine oxide (TPPO) and hydrazine dicarboxylates are stoichiometric byproducts that co-elute with polar ethers.

  • Corrective Action:

    • Precipitation: Triturate the crude residue with cold Diethyl Ether (

      
      )  or MTBE . TPPO is often insoluble in these ethers and can be filtered off.
      
    • Alternative Reagents: Use (Cyanomethylene)trimethylphosphorane (CMMP) or polymer-supported Triphenylphosphine (PS-PPh3). These allow filtration-based purification.

    • Saponification: If the byproduct is the hydrazine adduct (formed if the alcohol is not reactive enough), ensure your reagents are anhydrous. Water competes with the azetidine alcohol.

Module B: Deprotection & Isolation

Context: Removal of the N-Boc or N-Cbz group to yield the free amine or salt.

Q3: After acid deprotection (TFA/DCM), my yield is low, and I see signals corresponding to a linear amino-alcohol. Did the ring open? Diagnosis: Yes, Acid-Catalyzed Ring Opening . While azetidines are more stable than aziridines, the 3-alkoxy substitution adds electron density, making the ring susceptible to nucleophilic attack by the counter-ion (e.g., Trifluoroacetate or Chloride) under forcing conditions.

  • Mechanism: Protonation of the ether oxygen or the ring nitrogen activates the C2/C4 carbons. A nucleophile attacks, cleaving the C-N bond.

  • Corrective Action:

    • Temperature Control: Perform deprotection at

      
        and monitor strictly by LCMS. Do not let it stir overnight at room temperature.
      
    • Scavengers: Use a cation scavenger (like triethylsilane) if the mechanism involves a stable carbocation, though less relevant here.

    • Alternative Acid: Use HCl in Dioxane (4M) instead of neat TFA. The non-nucleophilic nature of dioxane helps, but limit exposure time.

Q4: The free base product turns yellow and becomes insoluble upon storage. Diagnosis: Polymerization/Oligomerization . The free secondary amine of the azetidine is highly nucleophilic and strained. It can react with trace electrophiles or undergo ring-opening dimerization over time.

  • Corrective Action:

    • Salt Formation: Never store the free base. Immediately convert it to a stable salt, such as the Hydrochloride or Oxalate salt.

    • Storage: Store at

      
       under Argon.
      

PART 2: IMPURITY PROFILE & SIGNALING PATHWAYS

The following diagram illustrates the competing reaction pathways. Note the divergence at the "Alkylation" step leading to the Styrene impurity, and the "Deprotection" step leading to Ring Opening.

Azetidine_Reaction_Pathways Start N-Boc-3-Hydroxyazetidine Intermediate N-Boc-3-[2-(4-F-Ph)ethoxy]azetidine (Desired Intermediate) Start->Intermediate Base (NaH), DMF SN2 Reaction N_Alk SIDE PRODUCT B: N-Alkylated Species (If N-protection fails) Start->N_Alk If N-H present (Impure SM) Reagent 2-(4-Fluorophenyl)ethyl-X (X=Br, OMs) Reagent->Intermediate Electrophile Styrene SIDE PRODUCT A: 4-Fluorostyrene (Elimination) Reagent->Styrene Base (E2 Pathway) High Temp/Bulky Base Final FINAL PRODUCT: 3-[2-(4-Fluorophenyl)ethoxy]azetidine (HCl Salt) Intermediate->Final 4M HCl/Dioxane Deprotection RingOpen SIDE PRODUCT C: Linear Amino-Alcohol (Acidic Ring Opening) Intermediate->RingOpen Strong Acid + Heat Nucleophilic Attack

Caption: Figure 1. Reaction cascade for 3-alkoxyazetidine synthesis showing critical divergence points for Elimination (Styrene formation) and Ring Opening side reactions.

PART 3: QUANTITATIVE IMPURITY ANALYSIS

Use this table to identify peaks in your LCMS/HPLC traces.

Impurity NameStructure / OriginRelative Retention Time (RRT)*Troubleshooting
4-Fluorostyrene Elimination product of the alkylating agent.High (>1.5) (Non-polar)Lower reaction temp; Switch base to NaH.
Triphenylphosphine Oxide Byproduct of Mitsunobu reaction.[1]~1.0 - 1.2 (Co-elutes often)Triturate with Et2O; Use polymer-bound PPh3.
Ring-Opened Adduct Hydrolysis of azetidine ring (3-amino-1-propanol deriv).Low (<0.5) (Polar/Basic)Reduce acid exposure time; Avoid nucleophilic acids (HBr).
N-Alkylated Dimer Reaction of free azetidine with alkylating agent.High (>1.3) Ensure 100% N-protection of starting material.
Des-fluoro Analog Impurity in starting material (Phenethyl bromide).~0.98 (Very close)Screen starting material purity; Difficult to separate.

*RRT is estimated relative to the N-Boc protected intermediate on a standard C18 Reverse Phase column (Water/Acetonitrile gradient).

References

  • Williamson Ether Synthesis Side Reactions : Wikipedia. Williamson ether synthesis. [Link][2]

  • Mitsunobu Reaction Protocols : Organic Chemistry Portal. Mitsunobu Reaction. [Link][3][4]

  • Azetidine Ring Stability : Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [Link][5]

  • Synthesis of 3-Fluoroazetidine Derivatives (Analogous Chemistry)
  • General Azetidine Synthesis & Reactivity : Organic Chemistry Portal. Synthesis of Azetidines. [Link]

Sources

Optimization

Technical Support Center: Analytical Method Development for 3-[2-(4-Fluorophenyl)ethoxy]azetidine

From the desk of the Senior Application Scientist, Welcome to the dedicated technical support center for the analytical method development of 3-[2-(4-Fluorophenyl)ethoxy]azetidine. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist,

Welcome to the dedicated technical support center for the analytical method development of 3-[2-(4-Fluorophenyl)ethoxy]azetidine. This guide is designed for researchers, analytical chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into creating robust and reliable analytical methods for this specific molecule. Our approach is rooted in a deep understanding of the compound's unique chemical properties and the regulatory landscape.

Part 1: Frequently Asked Questions (FAQs) - Method Development & Strategy

This section addresses common strategic questions that arise during the initial phases of method development for 3-[2-(4-Fluorophenyl)ethoxy]azetidine.

Q1: What is the most suitable primary analytical technique for the quantification and impurity profiling of 3-[2-(4-Fluorophenyl)ethoxy]azetidine, and why?

A1: The most appropriate initial technique is Stability-Indicating High-Performance Liquid Chromatography (HPLC) with UV detection .[1][2] This choice is based on the physicochemical properties of the molecule:

  • Chromophore for UV Detection: The 4-fluorophenyl group is an excellent chromophore, providing strong UV absorbance, which is ideal for sensitive and accurate quantification.[1] A wavelength scan should be performed, but a starting wavelength around 220-230 nm is likely to be effective.

  • Polarity and Solubility: The molecule possesses moderate polarity due to the azetidine ring and ether linkage, making it well-suited for Reversed-Phase HPLC (RP-HPLC).[3]

  • Non-volatility and Thermal Stability: As a non-volatile compound with potential for thermal degradation, HPLC is a more robust choice than Gas Chromatography (GC) for routine analysis without derivatization.

Developing a stability-indicating method is crucial as it must be able to separate the intact Active Pharmaceutical Ingredient (API) from any potential process impurities or degradation products that might form under stress conditions.[4][5]

Q2: How do I select an appropriate HPLC column and mobile phase to start my method development?

A2: A systematic approach is key. For 3-[2-(4-Fluorophenyl)ethoxy]azetidine, the basic nature of the azetidine nitrogen is the most critical factor influencing peak shape.

  • Column Selection: Start with a modern, high-purity silica C18 column (e.g., L1 packing) with end-capping. A particle size of 3.5 µm or 5 µm is standard for development. The basic azetidine moiety can interact with residual acidic silanols on the stationary phase, leading to peak tailing. A column with advanced end-capping or a hybrid particle technology will minimize these secondary interactions.

  • Mobile Phase Selection:

    • Aqueous Phase: Use a low pH buffer to ensure the azetidine nitrogen is consistently protonated. This minimizes peak tailing and improves reproducibility. Start with 0.1% formic acid or phosphoric acid in water to achieve a pH between 2.5 and 3.5.

    • Organic Phase: Acetonitrile is generally the preferred organic modifier as it offers lower viscosity and better UV transparency than methanol.

    • Elution Mode: A gradient elution is recommended for a stability-indicating method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.[2]

A logical workflow for initial method development is essential.

MethodDevWorkflow start Define Analytical Target Profile (ATP) col_select Select Column (e.g., C18, 150x4.6mm, 3.5µm) start->col_select mob_phase Select Mobile Phase (A: 0.1% HCOOH in H2O, B: ACN) col_select->mob_phase gradient Develop Gradient Profile (e.g., 5-95% B over 20 min) mob_phase->gradient injection Inject Analyte Standard gradient->injection eval Evaluate Peak Shape, Retention, & Resolution injection->eval optimize Optimize pH, Gradient Slope, or Organic Modifier eval->optimize Needs Improvement valid Method Suitable for Validation? eval->valid Good optimize->injection end Proceed to Validation valid->end Yes fail Re-evaluate Column/Mobile Phase valid->fail No fail->col_select

Caption: Initial HPLC Method Development Workflow.

Q3: What are the expected degradation pathways for this molecule, and how do I design a forced degradation study?

A3: Forced degradation studies are essential to establish the stability-indicating nature of the method.[4][5] Based on the structure of 3-[2-(4-Fluorophenyl)ethoxy]azetidine, potential degradation pathways include:

  • Acid/Base Hydrolysis: The ether linkage is susceptible to cleavage under strong acidic or basic conditions. The azetidine ring could also undergo ring-opening.

  • Oxidation: The ether linkage and the nitrogen atom in the azetidine ring are potential sites for oxidation.

  • Photolysis: The aromatic ring may be susceptible to degradation upon exposure to UV or visible light.

  • Thermolysis: Degradation can occur at elevated temperatures.

A standard forced degradation study should be conducted according to ICH Q1A(R2) guidelines.[3]

Stress Condition Typical Reagent/Condition Potential Degradant Structure
Acid Hydrolysis 0.1 M HCl, 60-80°CCleavage of the ether bond to form 2-(4-Fluorophenyl)ethanol and 3-hydroxyazetidine.
Base Hydrolysis 0.1 M NaOH, 60-80°CSimilar to acid hydrolysis, potential for ether bond cleavage.
Oxidation 3-6% H₂O₂, Room TempN-oxide formation on the azetidine ring; potential oxidation at the benzylic position.
Thermal Degradation Solid state, 80-105°CNon-specific decomposition.
Photolytic Degradation Solution/Solid, ICH-compliant light chamberPhenyl ring or side-chain modifications.

The goal is to achieve 5-20% degradation of the API to ensure that the method can adequately separate the resulting degradants.[4]

Part 2: Troubleshooting Guide - Common Analytical Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My main analyte peak is tailing significantly, even with a C18 column and an acidic mobile phase. What are the next steps?

A4: Peak tailing for a basic compound like this is a classic issue. If initial pH adjustments are insufficient, consider the following systematic troubleshooting steps:

  • Check for Column Overload: Inject a series of decreasing concentrations. If peak shape improves at lower concentrations, you are overloading the column. Reduce the sample load.

  • Increase Buffer Strength/Lower pH: If using 0.1% formic acid (pH ~2.7), try switching to 0.1% trifluoroacetic acid (TFA) (pH ~2). TFA is a strong ion-pairing agent that can mask residual silanols more effectively, but it can be difficult to remove from the column and may suppress MS signals if using LC-MS. Alternatively, increase the concentration of your existing buffer (e.g., 20-50 mM phosphate buffer at pH 2.5).

  • Consider an Alternative Stationary Phase: If tailing persists, the column chemistry is likely the issue.

    • Phenyl-Hexyl Column: A phenyl-hexyl phase can offer alternative selectivity through pi-pi interactions with the fluorophenyl ring, which may improve peak shape.

    • Embedded Polar Group (EPG) Column: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which creates a hydrating layer near the silica surface, effectively shielding the analyte from interacting with acidic silanols.

  • Check for Extra-Column Dead Volume: Ensure all fittings and tubing are correct (e.g., using PEEK tubing with the correct inner diameter) and properly connected to minimize dead volume, which can contribute to peak asymmetry.[6]

TailingTroubleshooting start Peak Tailing Observed for Azetidine Compound q_overload Is Peak Shape Concentration Dependent? start->q_overload a_overload_yes Yes: Reduce Sample Concentration q_overload->a_overload_yes Yes a_overload_no No: Proceed to Mobile Phase Optimization q_overload->a_overload_no No end_good Problem Resolved a_overload_yes->end_good q_mobile_phase Optimize Mobile Phase a_overload_no->q_mobile_phase opt_ph Try Lower pH (e.g., 0.1% TFA) or Increase Buffer Strength q_mobile_phase->opt_ph eval_ph Peak Shape Improved? opt_ph->eval_ph q_column Change Stationary Phase eval_ph->q_column No eval_ph->end_good Yes col_epg Try Embedded Polar Group (EPG) Column q_column->col_epg col_phenyl Try Phenyl-Hexyl Column q_column->col_phenyl col_epg->end_good col_phenyl->end_good end_bad Consult Instrument/Column Manufacturer

Caption: Troubleshooting workflow for peak tailing.

Q5: I am seeing extraneous or "ghost" peaks in my chromatogram, especially during a gradient run. What is the cause and how can I fix it?

A5: Ghost peaks are typically caused by contamination in the system or mobile phase.[7]

  • Protocol: System Cleaning and Contamination Isolation

    • Isolate the Source: First, replace the analytical column with a union and run your gradient. If the ghost peaks disappear, the contamination is on your column. If they remain, the source is the HPLC system or the mobile phase.

    • Mobile Phase Check: Prepare fresh mobile phase using high-purity, HPLC-grade solvents and water. Filter all aqueous phases through a 0.22 µm filter.[8] If the peaks vanish, the old mobile phase was the culprit.

    • Column Contamination: If the column is the source, it has likely accumulated impurities from previous injections.

      • Step 1: Flush the column with 20-30 column volumes of your mobile phase without the buffer (e.g., Water/Acetonitrile).

      • Step 2: Flush with a strong, non-polar solvent like 100% Isopropanol (IPA) or Tetrahydrofuran (THF), if compatible with your column chemistry.

      • Step 3: Equilibrate thoroughly with your initial mobile phase conditions before resuming analysis.[6]

    • System Contamination: If the system is contaminated, flush the entire flow path (pump, degasser, injector, and detector) with a strong solvent like IPA. Pay special attention to the injector needle and sample loop.

Q6: Can I use Gas Chromatography (GC) to analyze 3-[2-(4-Fluorophenyl)ethoxy]azetidine? What are the challenges?

A6: While HPLC is preferred, GC-MS can be used, particularly for identifying volatile impurities or in specific investigational contexts. However, it presents significant challenges:

  • Polarity and Derivatization: The azetidine ring contains a secondary amine, which is a polar functional group. Direct injection onto a standard non-polar GC column (like a DB-5) will result in poor peak shape and potential adsorption. Derivatization is required to make the analyte more volatile and less polar. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to derivatize the N-H group.[9]

  • Thermal Stability: You must verify that the analyte and its derivatives are stable at the temperatures used in the GC inlet and oven. A thermal degradation study using a GC-MS in scan mode can help identify any breakdown products.

  • Reactivity: The fluorophenyl group is generally stable, but highly reactive compounds in the GC system could potentially cause issues.[10] An inert flow path is highly recommended.

The main advantage of GC-MS is the high resolution of capillary GC and the structural information provided by mass spectrometry, which is excellent for impurity identification.[11]

Part 3: Method Validation Protocol

Once a robust method is developed, it must be validated according to regulatory guidelines to ensure it is fit for its intended purpose.[12][13]

Q7: What parameters do I need to evaluate to validate my HPLC method for this compound according to ICH Q2(R2) guidelines?

A7: For a quantitative impurity method, a comprehensive validation is required. The following table summarizes the key parameters and typical acceptance criteria.[14][15][16]

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.Peak purity analysis (using a PDA detector) should pass. No co-elution at the analyte peak in stressed/spiked samples.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significant.
Range The concentration interval over which the method is precise, accurate, and linear.For impurities: From the reporting threshold to 120% of the specification limit. For assay: 80% to 120% of the test concentration.
Accuracy To measure the closeness of the test results to the true value.% Recovery of spiked samples should be within 98.0% - 102.0%.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day): RSD ≤ 2.0%. Intermediate Precision (inter-day, different analyst/instrument): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Typically S/N of 10:1. Precision at LOQ should have RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Peak area and retention time should not significantly change when altering parameters like pH (±0.2), column temperature (±5°C), or flow rate (±10%).

This validation protocol ensures the method is reliable, reproducible, and compliant with global regulatory expectations.[14][15][12]

References

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. PharmaTutor. [Link]

  • Method Validation as per ICH & USP Guidelines. Cubic Analytical Solution. [Link]

  • Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. SlideShare. [Link]

  • Degradation products of azetidine core G334089. Ovid. [Link]

  • HPLC Troubleshooting Guide. Sepax Technologies. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Is it possible to analyze F-compounds with GCMS ?. ResearchGate. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]

  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. [Link]

  • A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. ResearchGate. [Link]

  • Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. IJIRT. [Link]

  • Synthesis, Characterization and Antimicrobial activity ofAzetidine derivatives. International Journal of Pharmacy and Life Sciences. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]

  • Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research and Reviews. [Link]

  • Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages. YouTube. [Link]

Sources

Troubleshooting

"3-[2-(4-Fluorophenyl)ethoxy]azetidine" scale-up synthesis considerations

Technical Support Center: Scale-Up Synthesis of 3-[2-(4-Fluorophenyl)ethoxy]azetidine Core Directive & Strategic Overview Subject: 3-[2-(4-Fluorophenyl)ethoxy]azetidine (Free base & Hydrochloride salt) Target Scale: 100...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 3-[2-(4-Fluorophenyl)ethoxy]azetidine

Core Directive & Strategic Overview

Subject: 3-[2-(4-Fluorophenyl)ethoxy]azetidine (Free base & Hydrochloride salt) Target Scale: 100 g – 1 kg (Pilot Scale) Primary Challenge: Controlling the competition between bimolecular nucleophilic substitution (


) and elimination (

) during ether formation, while preserving the strained azetidine ring.

Synthesis Strategy & Pathway

The synthesis consists of three critical stages: Protection (if starting from free amine/salt), Etherification (the limiting step), and Deprotection/Salt Formation.

Visual Workflow (DOT Diagram)

SynthesisPathway SM1 3-Hydroxyazetidine HCl Prot Protection (Boc2O / TEA) SM1->Prot Int1 N-Boc-3-hydroxyazetidine Prot->Int1 Ether Etherification (PTC) (50% NaOH, Toluene, TBAB) Int1->Ether Reagent 4-Fluorophenethyl bromide Reagent->Ether Int2 N-Boc-3-[2-(4-Fluorophenyl) ethoxy]azetidine Ether->Int2 SN2 (Major) Side Impurity: 4-Fluorostyrene (via E2 Elimination) Ether->Side E2 (Minor) Deprot Deprotection (HCl / IPA) Int2->Deprot Final Target Product (HCl Salt) Deprot->Final

Caption: Figure 1. Optimized synthetic pathway highlighting the critical branching point between product formation (SN2) and styrene impurity generation (E2).

Detailed Experimental Protocol (Scale-Up Optimized)

Step 1: Etherification (The Critical Step)

Reaction: N-Boc-3-hydroxyazetidine + 4-Fluorophenethyl bromide


N-Boc-Intermediate
ParameterSpecificationRationale
Solvent System Toluene (3-5 vol) / Water (1 vol)Toluene is non-polar, reducing solvation of the nucleophile and increasing reactivity; water dissolves the base.
Base 50% w/w NaOH (aq)High concentration forces the equilibrium towards the alkoxide at the interface.
Catalyst TBAB (Tetrabutylammonium bromide)5-10 mol%. Transfers the alkoxide into the organic phase.
Stoichiometry 1.0 eq Azetidine : 1.2 eq BromideExcess alkyl halide drives conversion; unreacted bromide is easier to remove than unreacted alcohol.
Temperature 60–65 °CCRITICAL: >70°C drastically increases elimination to 4-fluorostyrene.

Procedure:

  • Charge N-Boc-3-hydroxyazetidine (1.0 eq) and Toluene (4 vol) into the reactor.

  • Add TBAB (0.05 eq) and 4-Fluorophenethyl bromide (1.2 eq). Agitate to dissolve.

  • Add 50% NaOH solution (3.0 eq) vigorously.

  • Heat to 60°C. Agitation must be high-shear to maximize interfacial area.

  • Monitor by HPLC. Stop when starting material is <2%.

  • Workup: Cool to 20°C. Separate phases. Wash organic layer with water (2x) and brine.

  • Purification: Distill off Toluene. If styrene impurity >5%, perform a solvent swap to Heptane and wash; the lipophilic styrene stays in Heptane while the polar carbamate can be extracted into Acetonitrile or crystallized.

Step 2: Deprotection & Salt Formation

Reaction: N-Boc-Intermediate


 Product·HCl
  • Dissolve the crude oil from Step 1 in Isopropyl Alcohol (IPA) (5 vol).

  • Add 5-6M HCl in IPA (2.0 eq) at 20-25°C. Note: Avoid aqueous HCl to prevent difficult drying.

  • Stir for 2-4 hours. The product should precipitate as a white solid.

  • Isolation: Filter the solids. Wash with cold IPA and MTBE (Methyl tert-butyl ether) to remove lipophilic impurities (including any residual styrene).

  • Dry under vacuum at 40°C.

Troubleshooting Guide & FAQs

Category 1: Reaction Kinetics & Yield

Q1: My yield is low (40-50%) and I see a large non-polar spot on TLC/HPLC. What is it? A: This is almost certainly 4-fluorostyrene , formed by the E2 elimination of 4-fluorophenethyl bromide.

  • Root Cause: Temperature too high (>70°C) or base concentration too low (slow

    
     allows 
    
    
    
    to compete).
  • Solution:

    • Strictly limit temperature to 60-65°C.

    • Increase the concentration of the organic phase (run at 2-3 volumes Toluene instead of 10). High concentration favors bimolecular (

      
      ) kinetics over pseudo-first-order elimination.
      
    • Switch leaving group: 4-Fluorophenethyl tosylate often eliminates faster than the bromide. Stick to the bromide or iodide.

Q2: The reaction stalls at 80% conversion. Should I add more base? A: No. Adding more base usually won't help if the catalyst is dead or the interface is poor.

  • Solution:

    • Check Agitation: PTC reactions are mass-transfer limited. Increase impeller speed.

    • Add Catalyst: Add another 2-5 mol% of TBAB.

    • Add Reagent: If the alkyl bromide has been consumed (check by HPLC) via elimination, add 0.2 eq more bromide.

Category 2: Impurity Profile

Q3: How do I remove the 4-fluorostyrene impurity? It co-elutes on some columns. A: Do not use chromatography for scale-up.

  • Protocol: Rely on the final salt formation step. The 4-fluorostyrene is a neutral, lipophilic hydrocarbon. It will not form a salt.

    • After deprotection, when you filter the azetidine hydrochloride salt, wash the filter cake thoroughly with MTBE or Heptane . The styrene will wash away in the filtrate, leaving pure product on the filter.

Q4: I see a "dimer" impurity. What is it? A: This is likely the result of azetidine ring opening.

  • Mechanism: Under strong acidic conditions or high heat, the strained azetidine ring can open (nucleophilic attack by chloride or another azetidine molecule).

  • Prevention: During deprotection, keep the temperature <30°C. Do not let the reaction sit in strong acid for days. Quench or filter immediately upon completion.

Category 3: Safety & Stability

Q5: Is the free base stable? A: Azetidine free bases are prone to polymerization and ring opening upon prolonged storage, especially if traces of acid or nucleophiles are present.

  • Recommendation: Always store the compound as the Hydrochloride or Oxalate salt. If you must handle the free base, keep it in solution (e.g., DCM or Toluene) at -20°C and use it immediately.

Troubleshooting Logic Tree (DOT)

Troubleshooting Start Problem Detected Type Identify Issue Type Start->Type LowYield Low Yield / High Impurity Type->LowYield Styrene formation Stall Reaction Stalled Type->Stall SM remains Purify Filtration Difficulties Type->Purify Sticky solid Sol_Temp Reduce Temp to <65°C Check for Styrene LowYield->Sol_Temp Sol_Agit Increase Agitation (RPM) Add 5% TBAB Stall->Sol_Agit Sol_Salt Switch Solvent to IPA Cool to 0°C before filtering Purify->Sol_Salt

Caption: Figure 2. Decision matrix for common scale-up deviations.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][3][4][5][6][7] Accessed Feb 2026. Link

  • Phase Transfer Catalysis in Etherification

    • Organic Chemistry Research.[5] "An efficient tandem synthesis of alkyl aryl ethers... under practical mild conditions." Org.[1][3][5][6] Chem. Res., 2017.[8] Link

  • Azetidine Ring Stability & Synthesis

    • Organic Syntheses.[1] "Azetidine."[9][10] Org.[1][3][5][6] Synth. 1973, 53, 13. Link

  • Impurity Removal (Styrene/Elimination Products)

    • University College Cork. "Impurity Occurrence and Removal in Crystalline Products."[8] Link

  • General Azetidine Scale-Up Considerations

    • BenchChem.[4] "Troubleshooting guide for 3-(2-Phenoxyethyl)azetidine related experiments." Link

Sources

Optimization

Technical Support Center: Resolving Stereoisomers of 3-[2-(4-Fluorophenyl)ethoxy]azetidine

Welcome to the technical support guide for the chiral resolution of 3-[2-(4-Fluorophenyl)ethoxy]azetidine. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chiral resolution of 3-[2-(4-Fluorophenyl)ethoxy]azetidine. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth answers to common challenges encountered during the separation of its enantiomers.

Core Concepts: Understanding the Challenge

Q1: What makes 3-[2-(4-Fluorophenyl)ethoxy]azetidine a chiral molecule and why is separating its enantiomers critical?

A1: 3-[2-(4-Fluorophenyl)ethoxy]azetidine possesses a single stereocenter at the C3 position of the azetidine ring, where the ethoxy group is attached. This single chiral center means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-3-[2-(4-Fluorophenyl)ethoxy]azetidine and (S)-3-[2-(4-Fluorophenyl)ethoxy]azetidine.

In pharmaceutical development, enantiomers of a chiral drug often exhibit significantly different pharmacological, toxicological, and metabolic properties.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, regulatory agencies worldwide mandate the study and control of individual stereoisomers in drug products, making efficient chiral separation a critical step in the development process.

Method 1: Diastereomeric Salt Crystallization

This classical resolution technique remains a robust and scalable method for separating enantiomers of basic compounds like azetidines.[2] The principle relies on reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts.[3] Unlike enantiomers, diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][4]

Q2: How do I select an appropriate chiral resolving agent for 3-[2-(4-Fluorophenyl)ethoxy]azetidine?

A2: The key is to form a stable, crystalline salt with a significant solubility difference between the two diastereomers. Since 3-[2-(4-Fluorophenyl)ethoxy]azetidine is a secondary amine (a base), you must use a chiral acid as the resolving agent.[3]

A screening approach is highly recommended. Start with commonly used and commercially available resolving agents.

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentTypeKey Characteristics
(+)- or (-)-Tartaric AcidDicarboxylic AcidWidely available, cost-effective, and often forms well-defined crystalline salts. A good first choice for screening.[1][5]
(-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA)Tartaric Acid DerivativeMore lipophilic than tartaric acid, which can be beneficial for forming salts with more complex amines.
(+)- or (-)-10-Camphorsulfonic Acid (CSA)Sulfonic AcidA strong acid that readily forms salts. Its rigid structure can promote effective chiral recognition and crystallization.[5]
(S)-(+)-Mandelic AcidMonocarboxylic AcidOften effective when dicarboxylic acids fail to produce crystalline salts or provide poor separation.

Experimental Insight: The interaction between the resolving agent and your azetidine derivative is difficult to predict. Empirical screening of multiple agents and solvents is the most reliable path to success. The goal is to find a combination where one diastereomeric salt is significantly less soluble and crystallizes preferentially, leaving the other in the mother liquor.[2]

Q3: My resolution attempt resulted in an oil instead of crystals. What should I do?

A3: "Oiling out" is a common problem where the diastereomeric salt separates as a liquid phase instead of a solid. This can be caused by several factors:

  • Solvent Choice: The solvent may be too good at solvating the salt. Try switching to a less polar solvent or using a solvent mixture. For example, if you are using methanol, try switching to ethanol, isopropanol, or adding a co-solvent like acetone or ethyl acetate.

  • Concentration: The solution may be too concentrated. Dilute the mixture slightly and attempt to induce crystallization again.

  • Temperature: Cooling the solution too quickly can favor oil formation over ordered crystal growth. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.

  • Purity: Impurities in your racemic azetidine can inhibit crystallization. Ensure your starting material is of high purity.

Troubleshooting Workflow: If oiling persists, try adding a small amount of an "anti-solvent" (a solvent in which the salt is poorly soluble, like heptane) dropwise to the oil with vigorous stirring to try and force precipitation.

Q4: I've isolated the crystalline salt. How do I recover the enantiomerically enriched azetidine?

A4: To liberate the free amine, you must break the acid-base salt linkage. This is typically achieved by suspending the collected crystals in a biphasic system (e.g., water and a water-immiscible organic solvent like dichloromethane or ethyl acetate) and adding a base.

Step-by-Step Protocol: Liberation of the Free Amine

  • Suspend the Salt: Suspend the filtered diastereomeric salt crystals in a mixture of water and an organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Basification: Slowly add an aqueous solution of a strong base, such as 1M sodium hydroxide (NaOH) or potassium carbonate (K2CO3), with stirring until the solution is basic (confirm with pH paper, pH > 10). This neutralizes the chiral acid, breaking the salt.

  • Extraction: Shake the separatory funnel to extract the liberated free amine into the organic layer.

  • Separation & Washing: Separate the layers. Wash the organic layer with brine (saturated NaCl solution) to remove residual water and base.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-[2-(4-Fluorophenyl)ethoxy]azetidine.

  • Analysis: Crucially, analyze the product using a validated chiral HPLC or SFC method to determine the enantiomeric excess (e.e.).

Below is a diagram illustrating the complete workflow for diastereomeric salt resolution.

G cluster_prep Salt Formation & Crystallization cluster_separation Separation cluster_liberation Liberation of Free Amine racemic Racemic Azetidine (R/S Mixture) mix Dissolve in Optimal Solvent (e.g., Ethanol) racemic->mix agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) agent->mix cool Slow Cooling & Crystallization mix->cool filter Filtration cool->filter crystals Solid Crystals (Enriched in Less Soluble Diastereomer, e.g., R-Azetidine:(+)-Acid) filter->crystals Solid mother_liquor Mother Liquor (Enriched in More Soluble Diastereomer, e.g., S-Azetidine:(+)-Acid) filter->mother_liquor Liquid liberate_R Basify & Extract crystals->liberate_R liberate_S Basify & Extract mother_liquor->liberate_S enant_R Enriched (R)-Azetidine liberate_R->enant_R enant_S Enriched (S)-Azetidine liberate_S->enant_S

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Method 2: Chiral Chromatography (HPLC & SFC)

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus be separated.[6]

Q5: Should I use HPLC or SFC for separating the enantiomers of 3-[2-(4-Fluorophenyl)ethoxy]azetidine?

A5: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be effective. However, SFC often holds significant advantages for chiral separations.[7][8]

  • Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity. This often leads to faster separations, higher efficiency, and significantly reduced organic solvent consumption compared to HPLC.[8] For preparative work, the faster evaporation of fractions is a major benefit. SFC is generally the preferred starting point for screening chiral amines.

  • High-Performance Liquid Chromatography (HPLC): Typically run in normal-phase mode (e.g., hexane/alcohol mixtures) for chiral separations. While effective, it generally has longer run times and uses larger volumes of organic solvents.[7]

Recommendation: Begin with an SFC-based screening approach. If a suitable separation is not found, an HPLC screen can be performed, often using the same set of chiral columns.[6]

Q6: What are the best starting conditions for developing a chiral SFC method?

A6: Method development for chiral separations typically involves screening a set of columns with different CSPs against various mobile phase modifiers. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are extremely versatile and successful for a broad range of compounds.

Table 2: Recommended Starting Conditions for Chiral SFC Screening

ParameterRecommended Starting ConditionsRationale & Notes
Columns (CSPs) 1. Daicel CHIRALPAK® AD-H or IA 2. Daicel CHIRALCEL® OD-H or OJ-HThese four columns (amylose and cellulose derivatives) are industry standards and provide a high success rate for initial screening.
Mobile Phase Supercritical CO2 with a modifierThe primary mobile phase in SFC.
Modifiers Methanol, Ethanol, IsopropanolScreen each modifier. The polarity and hydrogen-bonding capability of the alcohol can dramatically affect selectivity.
Additives 0.1% Diethylamine (DEA) or Triethylamine (TEA)Crucial for basic compounds. The additive prevents peak tailing by masking acidic sites on the silica support of the CSP, leading to sharp, symmetrical peaks.
Gradient 5% to 40% modifier over 5-10 minutesA generic gradient is used to quickly determine if any separation is occurring.
Flow Rate 3-4 mL/min (for analytical 4.6 mm ID columns)Typical for SFC, allowing for rapid screening.
Back Pressure 120-150 barKeeps the CO2 in its supercritical state.
Temperature 35-40 °CA slightly elevated temperature can improve peak shape and efficiency.
Q7: I see two peaks on my chiral column, but they are not baseline-resolved. How can I improve the separation?

A7: Poor resolution (Rs < 1.5) is a common optimization challenge. Here are the steps to take:

  • Switch Modifier: This is often the most impactful change. If you used methanol, try ethanol or isopropanol. The change in the modifier's structure can significantly alter the diastereomeric interactions with the CSP.[7]

  • Run Isocratically: Once you've identified a condition that gives partial separation with a gradient, switch to an isocratic method. Hold the modifier percentage at the level where the peaks were eluting in the gradient run. Fine-tuning this percentage can often improve resolution.

  • Lower the Temperature: Reducing the column temperature can sometimes enhance the chiral recognition interactions, leading to better separation, though it may increase analysis time.

  • Change the Additive: While less common, switching the basic additive (e.g., from DEA to another amine) can sometimes influence selectivity.

  • Try a Different Column: If optimization on one column fails, move to the next CSP in your screening set. The shape and nature of the chiral pockets are different on each CSP, and one may provide much better selectivity for your molecule.

The diagram below illustrates the fundamental principle of chiral chromatography.

G cluster_system Chiral Chromatography Column cluster_input Input cluster_output Output (Chromatogram) start_node R_enantiomer R S_enantiomer S end_node peak_S Peak 1 (S-Enantiomer) end_node->peak_S peak_R Peak 2 (R-Enantiomer) end_node->peak_R CSP1 CSP R_enantiomer->CSP1 Stronger Interaction (Longer Path) CSP4 CSP S_enantiomer->CSP4 Weaker Interaction (Shorter Path) CSP2 CSP CSP3 CSP CSP5 CSP CSP6 CSP racemic_mix Racemic Mixture (R + S) Injected racemic_mix->start_node

Caption: Principle of Chiral Separation on a Chiral Stationary Phase (CSP).

Advanced Topics

Q8: What are my options if both diastereomeric crystallization and chiral chromatography fail to provide a separation?

A8: While unlikely given modern techniques, if standard methods fail, consider these alternative strategies:

  • Enzymatic Resolution: This kinetic resolution method uses an enzyme that selectively reacts with one enantiomer (e.g., acylates the amine), allowing the modified and unmodified enantiomers to be separated by standard chromatography or extraction.[4] This approach can offer very high selectivity but requires screening for a suitable enzyme.

  • Formation of Diastereomeric Derivatives: Instead of forming a salt, you can covalently react the racemic azetidine with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form stable diastereomers.[4] These diastereomers can then be separated by standard achiral chromatography (e.g., on silica gel). The downside is that it requires an additional chemical step to cleave the chiral auxiliary after separation.

  • Revisit the Synthesis - Enantioselective Synthesis: The most elegant solution is often to avoid the resolution altogether by synthesizing only the desired enantiomer from the start.[9] Modern asymmetric synthesis methods, including those for preparing chiral azetidines, can provide direct access to enantiopure material, potentially saving significant time and resources compared to resolving a racemic mixture.[10][11]

References

  • Pellissier, H. (2006). A rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 62(33), 7793-7800. [Link]

  • LibreTexts Chemistry. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Zhang, J., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(25), 6459-6462. [Link]

  • Brittain, W. D. G., et al. (2020). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Journal of Fluorine Chemistry, 239, 109635. [Link]

  • Zaccheria, F., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 89(20), 14655–14665. [Link]

  • Jia, T., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Zaccheria, F., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Forgács, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1105. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48165-48197. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Presentation. [Link]

  • Welch, C. J., et al. (2010). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Chromatographia, 72(5-6), 411-419. [Link]

  • Berger, T. A., et al. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. American Pharmaceutical Review. [Link]

  • Regalado, E. L. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. [Link]

  • Agilent Technologies. (2018). Chiral Screening for SFC and UHPLC with Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Application Note. [Link]

  • Jia, T., et al. (2020). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 142(12), 5863-5869. [Link]

Sources

Troubleshooting

Technical Support Center: 3-[2-(4-Fluorophenyl)ethoxy]azetidine Stability &amp; Degradation

The following technical guide details the degradation profile of 3-[2-(4-Fluorophenyl)ethoxy]azetidine , a secondary amine heterocycle containing a strained azetidine ring and a homobenzylic ether linkage. This analysis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the degradation profile of 3-[2-(4-Fluorophenyl)ethoxy]azetidine , a secondary amine heterocycle containing a strained azetidine ring and a homobenzylic ether linkage. This analysis is based on the specific reactivity of the azetidine core (ring strain ~26 kcal/mol) and the aryl-ethyl ether moiety .

Executive Summary: Stability Profile

3-[2-(4-Fluorophenyl)ethoxy]azetidine exhibits a distinct stability profile governed by two primary reactive centers: the strained nitrogen heterocycle and the benzylic ether chain.

  • Primary Risk (Acidic pH): The azetidine ring is highly susceptible to acid-catalyzed nucleophilic ring opening (hydrolysis), leading to the formation of linear amino-alcohols.

  • Secondary Risk (Oxidative Stress): The benzylic position (adjacent to the 4-fluorophenyl group) and the ether

    
    -carbon are prone to autoxidation and radical-mediated cleavage.
    
  • Tertiary Risk (Photolytic): The 4-fluorophenyl moiety can undergo defluorination under high-intensity UV irradiation, though this is kinetically slower than ring opening.

Detailed Degradation Pathways

Pathway A: Acid-Catalyzed Azetidine Ring Opening (Hydrolysis)

Trigger: Low pH (< 4.0), protic solvents, elevated temperature. Mechanism:

  • Protonation: The azetidine nitrogen is protonated (forming the azetidinium ion), significantly increasing the electrophilicity of the ring carbons (C2/C4).[1]

  • Nucleophilic Attack: Water acts as a nucleophile, attacking the C2 position.

  • Ring Cleavage: The C-N bond breaks, relieving ring strain and yielding a linear 1-amino-3-alkoxy-propan-2-ol derivative.

Pathway B: Benzylic & Ether Oxidation (Radical Mechanism)

Trigger: Atmospheric oxygen, peroxides in solvents (e.g., THF, Dioxane), light, transition metals. Mechanism:

  • H-Abstraction: A radical initiator abstracts a hydrogen atom from the benzylic position (–CH₂–Ph) or the ether

    
    -position (–O–CH₂–).
    
  • Peroxide Formation: Reaction with

    
     forms a hydroperoxide intermediate.
    
  • Fragmentation: The hydroperoxide decomposes, leading to ether cleavage (oxidative dealkylation).

    • Byproduct 1: 4-Fluorophenylacetaldehyde (or 4-Fluorobenzoic acid upon further oxidation).

    • Byproduct 2: 3-Hydroxyazetidine (which may further degrade).

Pathway C: N-Oxidation

Trigger: Peroxides (e.g.,


), mCPBA, or prolonged air exposure.
Mechanism:  The secondary amine nitrogen undergoes direct oxidation to form the N-hydroxy  or N-oxide  species (Nitrone formation is possible upon further oxidation/dehydration).

Troubleshooting Guide (Q&A)

Category: Impurity Identification[2]

Q1: I observe a new peak at RRT ~0.85 after stirring in 0.1 N HCl. What is it?

  • Diagnosis: This is likely the Ring-Opened Hydrolysis Product .

  • Technical Explanation: Acidic conditions protonate the azetidine nitrogen, activating the ring for attack by water. The resulting linear amine is more polar than the parent azetidine, resulting in a shorter retention time (in Reverse Phase HPLC).

  • Action:

    • Neutralize the reaction mixture immediately after the step is complete.

    • Avoid prolonged exposure to pH < 4.

    • Confirm identity via LC-MS (Look for M+18 mass shift corresponding to hydration).

Q2: My sample shows a gradual purity decrease when stored in THF. Why?

  • Diagnosis: Oxidative Ether Cleavage induced by peroxides.

  • Technical Explanation: THF is prone to forming peroxides. These peroxides initiate radical oxidation at the ether or benzylic position of your molecule.

  • Action:

    • Use anhydrous, inhibitor-free THF or test for peroxides prior to use.

    • Store the compound under an inert atmosphere (Argon/Nitrogen).

    • Add an antioxidant (e.g., BHT) if permissible for your application.

Category: Method Development

Q3: The peak shape is broad/tailing in my HPLC method. How do I fix this?

  • Diagnosis: Secondary amine interaction with silanol groups on the column.

  • Technical Explanation: The azetidine nitrogen is basic (

    
    ). At neutral pH, it interacts strongly with residual silanols on the silica stationary phase.
    
  • Action:

    • Add a Modifier: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to protonate the amine and suppress silanol ionization.

    • High pH Method: Alternatively, use a high-pH stable column (e.g., C18 Hybrid) with an Ammonium Bicarbonate buffer (pH 10) to keep the amine deprotonated (free base).

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Objective: To generate and identify primary degradants for method validation.

1. Acid Hydrolysis:

  • Dissolve 5 mg of compound in 1 mL of 0.1 N HCl .

  • Heat at 60°C for 4 hours .

  • Neutralize with 0.1 N NaOH.

  • Analyze via LC-MS. Target: Ring-opened species (+18 Da).

2. Oxidative Stress:

  • Dissolve 5 mg of compound in 1 mL of 3% Hydrogen Peroxide (

    
    ) .
    
  • Incubate at Room Temperature for 24 hours .

  • Analyze via LC-MS. Target: N-Oxide (+16 Da) or Dealkylation products.

3. Photostability:

  • Expose solid sample (thin layer) to 1.2 million lux hours (ICH Q1B standard).

  • Analyze for defluorination or benzylic oxidation.

Protocol B: LC-MS Identification Parameters
ParameterSetting
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV (254 nm) & MS (ESI Positive Mode)

Pathway Visualization

The following diagram illustrates the critical degradation nodes for 3-[2-(4-Fluorophenyl)ethoxy]azetidine.

DegradationPathways cluster_acid Acid-Catalyzed Hydrolysis cluster_ox Oxidative Degradation Parent 3-[2-(4-Fluorophenyl)ethoxy]azetidine (Parent Molecule) Azetidinium Azetidinium Ion (Activated Intermediate) Parent->Azetidinium Acid (H+) NOxide N-Oxide / Hydroxylamine Parent->NOxide H2O2 / Peroxides BenzylicRadical Benzylic Radical Intermediate Parent->BenzylicRadical Light / Air (O2) RingOpen Ring-Opened Hydrolysis Product (1-amino-3-alkoxy-propan-2-ol) Azetidinium->RingOpen + H2O (Nucleophilic Attack) EtherCleavage Ether Cleavage Products (4-Fluorophenylacetaldehyde + 3-Hydroxyazetidine) BenzylicRadical->EtherCleavage Oxidative Dealkylation

Figure 1: Mechanistic degradation pathways showing acid-catalyzed ring opening (left) and oxidative cleavage/N-oxidation (right).

References

  • Bai, G., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."[2] ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

  • Cikos, A., et al. (2021). "Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway."[3][4] Journal of Pharmaceutical and Biomedical Analysis, 205, 114232. [Link]

  • International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for amine/ether stability profiles). [Link]

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.